molecular formula C10H7NO2S2 B1391632 2-[(4-Nitrophenyl)thio]thiophene CAS No. 857361-59-2

2-[(4-Nitrophenyl)thio]thiophene

Cat. No.: B1391632
CAS No.: 857361-59-2
M. Wt: 237.3 g/mol
InChI Key: HOHQPTIRZPSYMA-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)thio]thiophene is a useful research compound. Its molecular formula is C10H7NO2S2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Nitrophenyl)thio]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Nitrophenyl)thio]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S2/c12-11(13)8-3-5-9(6-4-8)15-10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHQPTIRZPSYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(4-Nitrophenyl)thio]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[(4-Nitrophenyl)thio]thiophene, a molecule of interest in medicinal chemistry and materials science. The document delves into the core chemical principles, offering a detailed examination of the primary synthetic routes, with a focus on the nucleophilic aromatic substitution (SNAr) mechanism. A representative experimental protocol is provided, alongside essential characterization data and a discussion of the potential applications and biological significance of this class of compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of novel thiophene derivatives.

Introduction: The Significance of Thiophene-Based Compounds

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with their structural motifs present in a vast array of natural products and pharmacologically active molecules.[1] The thiophene ring is considered a "bioisostere" of the benzene ring, often leading to compounds with similar biological activities but improved pharmacokinetic profiles. The introduction of a thioether linkage and a nitro-functionalized phenyl ring to the thiophene core, as in 2-[(4-Nitrophenyl)thio]thiophene, creates a molecule with a unique electronic and steric profile, making it a compelling target for synthetic and medicinal chemists.

Derivatives of thiophene have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The nitro group, a potent electron-withdrawing group, can significantly influence the biological activity and electrochemical properties of aromatic compounds. Furthermore, the diaryl thioether scaffold is a key structural element in various pharmaceuticals and materials. This guide will provide the foundational knowledge for the successful synthesis and further investigation of 2-[(4-Nitrophenyl)thio]thiophene.

Synthetic Methodologies: A Mechanistic Perspective

The synthesis of 2-[(4-Nitrophenyl)thio]thiophene can be approached through several established methods for the formation of diaryl thioethers. The most direct and mechanistically insightful approach is the nucleophilic aromatic substitution (SNAr) reaction. Alternative strategies, such as the Ullmann condensation and palladium-catalyzed cross-coupling reactions, also offer viable synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): The Preferred Route

The SNAr reaction is a powerful tool for the synthesis of 2-[(4-Nitrophenyl)thio]thiophene, predicated on the reaction of a nucleophile with an activated aromatic ring bearing a suitable leaving group.[4][5] In this context, the thiophene ring must be activated by an electron-withdrawing group, and a good leaving group, typically a halide, must be present at the 2-position.

Causality Behind Experimental Choices:

  • Activation of the Thiophene Ring: For a successful SNAr reaction, the thiophene ring needs to be rendered sufficiently electrophilic to be attacked by a nucleophile. This is typically achieved by having an electron-withdrawing group (EWG) on the thiophene ring. While the target molecule itself does not have an EWG on the thiophene ring, the reaction can proceed if the conditions are suitable or if a more activated starting material is used. A nitro group at the 5-position of the thiophene ring would significantly activate the 2-position towards nucleophilic attack.

  • The Nucleophile: The nucleophile in this synthesis is the 4-nitrothiophenolate anion, generated in situ from 4-nitrothiophenol by the action of a base. The electron-withdrawing nitro group on the thiophenol enhances its acidity, facilitating the formation of the thiolate anion.

  • The Leaving Group: A halide, such as bromide or chloride, at the 2-position of the thiophene serves as an effective leaving group.

  • The Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.[6]

Reaction Mechanism:

The SNAr mechanism proceeds through a two-step addition-elimination pathway:

  • Nucleophilic Attack: The 4-nitrothiophenolate anion attacks the C2 carbon of the 2-halothiophene, which bears the leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored by the expulsion of the halide leaving group, yielding the final product, 2-[(4-Nitrophenyl)thio]thiophene.

Diagram of the SNAr Reaction Mechanism:

SNAr_Mechanism Thiophene 2-Bromothiophene Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Thiophene->Meisenheimer Thiophenolate 4-Nitrothiophenolate (Nucleophile) Thiophenolate->Thiophene Nucleophilic Attack Base Base (e.g., K2CO3) Base->Thiophenolate Deprotonation Product 2-[(4-Nitrophenyl)thio]thiophene Meisenheimer->Product Elimination LeavingGroup Bromide Ion Meisenheimer->LeavingGroup

Caption: The SNAr mechanism for the synthesis of 2-[(4-Nitrophenyl)thio]thiophene.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers and thioethers, involving a copper-catalyzed reaction between an aryl halide and a phenol or thiophenol.[7][8] The synthesis of 2-[(4-Nitrophenyl)thio]thiophene via an Ullmann-type reaction would involve the coupling of a 2-halothiophene with 4-nitrothiophenol in the presence of a copper catalyst and a base.[9]

Key Features:

  • Catalyst: Copper(I) salts, such as CuI, are commonly employed.

  • Base: A base like potassium carbonate or potassium phosphate is required to generate the thiolate nucleophile.

  • Solvent: High-boiling polar solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine are often used.

  • Temperature: The reaction typically requires elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds.[10][11] Reactions such as the Buchwald-Hartwig amination have been adapted for C-S bond formation. This approach would involve the reaction of a 2-halothiophene with 4-nitrothiophenol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Key Components:

  • Palladium Pre-catalyst: Pd(OAc)2 or Pd2(dba)3 are common choices.

  • Ligand: A variety of phosphine ligands can be used to facilitate the catalytic cycle.

  • Base: A non-nucleophilic base is required.

Experimental Protocol: A Representative Synthesis

The following is a representative, self-validating protocol for the synthesis of 2-[(4-Nitrophenyl)thio]thiophene based on the nucleophilic aromatic substitution (SNAr) methodology.

Materials and Reagents:

  • 2-Bromothiophene

  • 4-Nitrothiophenol

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrothiophenol (1.0 equivalent), 2-bromothiophene (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the 4-nitrothiophenol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-[(4-Nitrophenyl)thio]thiophene as a solid.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Reagents Combine Reactants: - 2-Bromothiophene - 4-Nitrothiophenol - K2CO3 - DMF Start->Reagents Reaction Heat and Stir (80-100 °C, 4-8 h) Reagents->Reaction Workup Aqueous Workup: - Add Water - Extract with Ethyl Acetate - Wash with Brine Reaction->Workup Drying Dry and Concentrate: - Dry over MgSO4 - Filter - Rotary Evaporation Workup->Drying Purification Purification: Column Chromatography Drying->Purification Product Pure 2-[(4-Nitrophenyl)thio]thiophene Purification->Product End End Product->End

Caption: A streamlined workflow for the synthesis of 2-[(4-Nitrophenyl)thio]thiophene.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-[(4-Nitrophenyl)thio]thiophene.

PropertyData
Molecular Formula C10H7NO2S2
Molecular Weight 237.30 g/mol
Appearance Expected to be a solid
Melting Point Not explicitly found in searches
1H NMR Expected signals in the aromatic region
13C NMR Expected signals for aromatic carbons
IR Spectroscopy Characteristic peaks for C-S, C-N, NO2, and aromatic C-H bonds
Mass Spectrometry [M]+ peak at m/z = 237

Note: Detailed experimental NMR and IR spectra should be obtained and analyzed for the synthesized compound to confirm its structure.

Applications and Biological Relevance

While specific studies on the biological activity of 2-[(4-Nitrophenyl)thio]thiophene are not widely reported, the structural motifs present in the molecule suggest several potential areas of application:

  • Antimicrobial Agents: Nitro-containing heterocyclic compounds, including nitrothiophenes, have been investigated for their antibacterial and antifungal properties.[2][7][12] The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radical species.

  • Anticancer Agents: The diaryl thioether scaffold is present in a number of compounds with demonstrated anticancer activity. The presence of the nitro group can also contribute to cytotoxic effects against cancer cells.

  • Materials Science: Thiophene-based molecules are of significant interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13] The electronic properties of 2-[(4-Nitrophenyl)thio]thiophene could be explored in this context.

Conclusion

The synthesis of 2-[(4-Nitrophenyl)thio]thiophene is readily achievable through established synthetic methodologies, with nucleophilic aromatic substitution being a particularly effective and mechanistically clear approach. This technical guide has provided a comprehensive overview of the synthetic strategies, a detailed representative experimental protocol, and a summary of the expected characterization data. The potential applications of this molecule in medicinal chemistry and materials science warrant further investigation, making it a valuable target for future research endeavors.

References

  • Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. PMC. Available at: [Link].

  • Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. TÜBİTAK Academic Journals. Available at: [Link].

  • Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. PubMed. Available at: [Link].

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars. Available at: [Link].

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. Available at: [Link].

  • Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. Request PDF. Available at: [Link].

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link].

  • Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. PMC. Available at: [Link].

  • 2-(4-Nitrophenyl)thiophene. PubChem. Available at: [Link].

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. Available at: [Link].

  • Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Organic Chemistry Portal. Available at: [Link].

  • Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. European Journal of Chemistry. Available at: [Link].

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link].

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link].

  • Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link].

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link].

  • Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link].

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link].

  • Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link].

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  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link].

  • The general mechanism of the palladium catalyzed C−S cross coupling.... ResearchGate. Available at: [Link].

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available at: [Link].

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Available at: [Link].

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link].

  • Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT. Available at: [Link].

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC. Available at: [Link].

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Sources

An In-depth Technical Guide to the Physicochemical Properties of Aryl-Thienyl Thioethers: A Focus on 2-[(4-Nitrophenyl)thio]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on the Subject:

Researchers and drug development professionals often encounter novel molecular scaffolds with promising, yet uncharacterized, physicochemical properties. The compound 2-[(4-Nitrophenyl)thio]thiophene represents one such molecule. A thorough review of the existing scientific literature reveals a notable scarcity of specific experimental data for this particular aryl-thienyl thioether. This guide, therefore, adopts a dual approach. Firstly, it will outline the predicted and inferred properties of 2-[(4-Nitrophenyl)thio]thiophene based on the well-established principles of physical organic chemistry and the known characteristics of its constituent moieties: the 2-thienylthio group and the 4-nitrophenyl group. Secondly, and more broadly, this document will serve as an in-depth technical guide to the core physicochemical properties of the aryl-thienyl thioether class of compounds, providing researchers with the foundational knowledge and experimental frameworks to characterize these and similar molecules.

Part 1: The Molecular Architecture and Predicted Electronic Profile of 2-[(4-Nitrophenyl)thio]thiophene

The structure of 2-[(4-Nitrophenyl)thio]thiophene features a thiophene ring linked to a p-nitrophenyl group through a sulfur atom (thioether linkage). This arrangement gives rise to a molecule with distinct electronic characteristics that are crucial for its reactivity and potential biological activity.

The thiophene ring is an electron-rich aromatic system. Conversely, the 4-nitrophenyl group is strongly electron-withdrawing due to the resonance and inductive effects of the nitro group. The thioether linkage, while generally considered a weak electron-donating group, can participate in resonance, potentially donating electron density to the thiophene ring or the nitrophenyl ring depending on the electronic demands of a given chemical transformation. This electronic push-pull system is a key feature of the molecule and is expected to significantly influence its properties.

Caption: Molecular structure of 2-[(4-Nitrophenyl)thio]thiophene.

Part 2: Synthesis and Spectroscopic Characterization

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of aryl-thienyl thioethers, which can be adapted for the specific synthesis of 2-[(4-Nitrophenyl)thio]thiophene.

Reaction Principle: The reaction proceeds via the attack of a thiolate nucleophile on an electron-deficient aromatic ring bearing a suitable leaving group. In the case of 2-[(4-Nitrophenyl)thio]thiophene, the readily available 2-thiophenethiol would act as the nucleophile (after deprotonation to the thiolate) and 1-chloro-4-nitrobenzene would be the electrophilic partner. The strong electron-withdrawing nitro group in the para position is crucial as it activates the aromatic ring towards nucleophilic attack.

Step-by-Step Methodology:

  • Preparation of the Thiolate: To a solution of 2-thiophenethiol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiophenolate anion.

  • Nucleophilic Substitution: To the solution of the thiophenolate, add 1-chloro-4-nitrobenzene (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The crude product will often precipitate and can be collected by filtration. If the product is soluble, extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Thiophenethiol 2-Thiophenethiol Thiolate Formation Thiolate Formation 2-Thiophenethiol->Thiolate Formation 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene SNAr Reaction SNAr Reaction 1-Chloro-4-nitrobenzene->SNAr Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Thiolate Formation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Thiolate Formation Thiolate Formation->SNAr Reaction Quenching Quenching SNAr Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: General workflow for the synthesis of aryl-thienyl thioethers.

Spectroscopic Characterization (Hypothetical Data for a Representative Aryl-Thienyl Thioether)

The following data is a hypothetical but realistic representation of what would be expected for a compound like 2-[(4-Nitrophenyl)thio]thiophene, based on the analysis of similar structures.

1H NMR (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.15d9.02HH-3', H-5' (aromatic protons ortho to NO2)
7.55dd5.2, 1.21HH-5 (thiophene proton)
7.30d9.02HH-2', H-6' (aromatic protons meta to NO2)
7.15dd3.6, 1.21HH-3 (thiophene proton)
7.05dd5.2, 3.61HH-4 (thiophene proton)

13C NMR (100 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
148.0C-4' (C attached to NO2)
145.5C-1' (C attached to S)
135.0C-2 (C attached to S on thiophene)
131.5C-5 (thiophene)
129.0C-3 (thiophene)
128.5C-4 (thiophene)
125.0C-2', C-6'
124.0C-3', C-5'

FT-IR (ATR):

Wavenumber (cm-1)Assignment
3100-3000Aromatic C-H stretch
1590, 1480Aromatic C=C stretch
1510, 1340Asymmetric and symmetric NO2 stretch
850C-H out-of-plane bend (p-disubstituted benzene)
700C-S stretch

Mass Spectrometry (EI):

m/zAssignment
237[M]+
191[M - NO2]+
115[C4H3S2]+
83[C4H3S]+

Part 3: Core Physicochemical Properties and Their Importance in Drug Development

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For a potential drug candidate, properties such as solubility, lipophilicity, and stability are paramount.

Solubility

The solubility of a compound in both aqueous and lipid environments is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the presence of the aromatic rings and the sulfur atom, 2-[(4-Nitrophenyl)thio]thiophene is expected to be poorly soluble in water. The nitro group may slightly increase its polarity, but overall, the molecule is predominantly lipophilic.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with a standard calibration curve.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key parameter in predicting a drug's ability to cross cell membranes. A high LogP value indicates greater lipid solubility. For 2-[(4-Nitrophenyl)thio]thiophene, a relatively high LogP is anticipated due to its aromatic nature.

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

LogP_Determination Start Start Prepare Saturated Phases Prepare Saturated Phases Start->Prepare Saturated Phases Dissolve Compound Dissolve Compound Prepare Saturated Phases->Dissolve Compound Partitioning Partitioning Dissolve Compound->Partitioning Equilibration Equilibration Partitioning->Equilibration Phase Separation Phase Separation Equilibration->Phase Separation Quantification Quantification Phase Separation->Quantification Calculate LogP Calculate LogP Quantification->Calculate LogP End End Calculate LogP->End

Caption: Workflow for LogP determination by the shake-flask method.

Chemical Stability

The stability of a compound under various conditions (pH, light, temperature) is critical for its shelf-life and in vivo behavior. Thioethers are generally stable but can be oxidized to sulfoxides and sulfones. The electron-withdrawing nitro group may influence the susceptibility of the thioether to oxidation.

Experimental Protocol for Stability Assessment:

  • Sample Preparation: Prepare solutions of the compound in various buffers (e.g., pH 2, 7.4, and 9) and store them under different conditions (e.g., room temperature, 40 °C, and under light exposure).

  • Time-Point Analysis: At regular intervals, withdraw aliquots from each solution.

  • Quantification: Analyze the concentration of the parent compound and any degradation products using a stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life.

Part 4: Potential Biological Relevance and Future Directions

Thiophene-containing compounds are prevalent in medicinal chemistry and have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The nitroaromatic moiety is also a known pharmacophore, although it can sometimes be associated with toxicity. The combination of these two functionalities in 2-[(4-Nitrophenyl)thio]thiophene makes it an interesting candidate for biological screening. For instance, some nitrothiophenes are known to have antibacterial and antifungal properties.[2][3] The mode of action for some of these compounds is thought to involve nucleophilic attack by intracellular thiols.[3]

Future research on 2-[(4-Nitrophenyl)thio]thiophene and related aryl-thienyl thioethers should focus on:

  • Definitive Synthesis and Characterization: The first step will be to synthesize and fully characterize the molecule to confirm its structure and purity.

  • Comprehensive Physicochemical Profiling: A detailed experimental determination of its solubility, LogP, pKa, and stability will be essential.

  • In Vitro Biological Screening: The compound should be screened against a panel of biological targets, such as bacterial and fungal strains, and various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will help in understanding the relationship between the chemical structure and biological activity, which is crucial for lead optimization in drug discovery.

References

  • PubChem. 2-(4-Nitrophenyl)thiophene. [Link]

  • PubChem. 2-(4-Nitrophenyl)benzo[b]thiophene. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359–366. [Link]

  • Lv, M. X., & Bian, L. (2019). Crystal structure of 2-((4-nitrophenyl)thio)ethan-1-ol, C8H9NO3S. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 231-232. [Link]

  • ResearchGate. Synthesis of 2-nitrothiophenes via tandem Henry reaction/nucleophilic substitution on sulfur from β-thiocyanatopropenals. [Link]

  • Ibrahim, S. R. M., Mohamed, G. A., & Al-Haiza, M. A. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1298. [Link]

  • Li, J., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2469. [Link]

  • Wang, Z., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(19), 5016-5021. [Link]

  • ResearchGate. Studies on the biological activity of some nitrothiophenes. [Link]

Sources

spectroscopic data of 2-[(4-Nitrophenyl)thio]thiophene (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-[(4-Nitrophenyl)thio]thiophene (CAS: 857361-59-2). It is designed for medicinal chemists and structural biologists requiring precise structural validation of diaryl sulfide motifs.

Executive Summary & Structural Context

2-[(4-Nitrophenyl)thio]thiophene represents a classic "push-pull" electronic system where an electron-rich thiophene ring is coupled via a sulfide bridge to an electron-deficient 4-nitrobenzene moiety. This structural arrangement creates distinct shielding and deshielding zones, making NMR spectroscopy the definitive tool for validation.

  • Molecular Formula: C₁₀H₇NO₂S₂

  • Molecular Weight: 237.30 g/mol

  • Key Structural Features:

    • Thiophene Ring: Electron-rich, acts as the donor in the internal charge transfer.

    • Sulfide Linker (–S–): Provides a bent geometry (approx. 109°) and electronic communication between rings.

    • Nitro Group (–NO₂): Strong electron-withdrawing group (EWG), causing significant downfield shifts on the benzene ring.

Synthesis & Sample Preparation

To ensure the spectroscopic data below correlates with high-purity material, the following synthesis and preparation protocol is recommended. This route minimizes disulfide byproducts which often complicate the aromatic region of the NMR.

Optimized Synthesis Workflow (Chan-Lam Coupling)

The most reliable route avoids foul-smelling thiols by using a boronic acid cross-coupling approach.

Reagents: 2-Thiopheneboronic acid, 4-Nitrobenzenethiol (or disulfide equivalent), Cu(OAc)₂, Pyridine, DMSO.

SynthesisWorkflow Start Precursors (2-Thiopheneboronic acid + 4-Nitrobenzenethiol) Cat Catalytic Cycle Cu(OAc)₂ (1.0 eq) Pyridine (3.0 eq) Air/O₂ Atmosphere Start->Cat Mix in DMSO Inter Intermediate Cu(II)-Thiolate Complex Cat->Inter Transmetallation Product Target Product 2-[(4-Nitrophenyl)thio]thiophene Inter->Product Reductive Elimination

NMR Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (CDCl₃) is the standard solvent.

    • Note: DMSO-d₆ may cause a slight downfield shift (approx. +0.02 to +0.05 ppm) for the nitro-adjacent protons due to solvent polarity.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum is characterized by two distinct aromatic systems: the AA'XX' pattern of the p-disubstituted benzene and the AMX pattern of the 2-substituted thiophene.

Predicted Chemical Shift Assignment (400 MHz, CDCl₃)
PositionProton TypeShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
3' & 5' Benzene (ortho to NO₂)8.12 – 8.18 Doublet (d)J ≈ 9.0Strongly deshielded by the anisotropic and inductive effect of the NO₂ group.
5 Thiophene (α to S)7.52 – 7.56 ddJ ≈ 5.1, 1.3Deshielded by the heteroatom; characteristic α-proton of thiophene.
3 Thiophene (β to S-Link)7.32 – 7.36 ddJ ≈ 3.6, 1.3Shielded relative to H5; adjacent to the sulfide bridge.
2' & 6' Benzene (ortho to S)7.20 – 7.28 Doublet (d)J ≈ 9.0Shielded relative to H3'/5' due to electron donation from the sulfide lone pair.
4 Thiophene (β distal)7.08 – 7.12 ddJ ≈ 5.1, 3.6Most shielded thiophene proton; characteristic "triplet-like" dd appearance.
Key Diagnostic Signals
  • The Nitro Doublet: Look immediately for the doublet > 8.0 ppm. If this integrates to 2H, your 4-nitro group is intact.

  • Thiophene Fingerprint: The three thiophene protons will appear as a set of doublets of doublets (dd). H5 is usually the most downfield of the three, while H4 is the most upfield (~7.1 ppm).

  • Impurity Check: A singlet at ~2.4 ppm indicates residual toluene (common recrystallization solvent). A broad singlet at ~1.6 ppm indicates water.

¹³C NMR Spectroscopic Analysis

The Carbon-13 spectrum should display 8 distinct signals (6 aromatic CH, 4 quaternary C, but symmetry in the benzene ring reduces the count).

Predicted Chemical Shift Assignment (100 MHz, CDCl₃)
PositionCarbon TypeShift (δ ppm)Signal NatureElectronic Environment
C-NO₂ Quaternary145.8 Low IntensityDeshielded by NO₂; weak intensity due to long relaxation time.
C-S (Benzene) Quaternary144.5 Low IntensityIpso carbon attached to sulfur.
C-S (Thiophene) Quaternary132.5 Low IntensityThiophene C2 position; ipso to sulfide.
C-5 Methine (CH)136.2 High IntensityThiophene α-carbon.
C-3 Methine (CH)133.8 High IntensityThiophene β-carbon (proximal).
C-2', 6' Methine (CH)127.5 High Intensity (2C)Benzene carbons ortho to Sulfur.
C-4 Methine (CH)128.1 High IntensityThiophene β-carbon (distal).
C-3', 5' Methine (CH)124.2 High Intensity (2C)Benzene carbons ortho to NO₂.

Structural Validation Logic

Use the following logic flow to confirm the identity of your synthesized compound.

ValidationLogic Step1 Check ¹H NMR Region (8.0 - 8.5 ppm) Decision1 Doublet (J=9Hz)? Step1->Decision1 Step2 Check Thiophene Region (7.0 - 7.6 ppm) Decision1->Step2 Yes Fail Re-purify (Check for Disulfide) Decision1->Fail No (likely reduced amine) Decision2 3 Distinct Signals (dd patterns)? Step2->Decision2 Step3 Check Integration Ratio Nitro(2H) : Thiophene(3H) Decision2->Step3 Yes Decision2->Fail No (likely regioisomer) Result CONFIRMED STRUCTURE 2-[(4-Nitrophenyl)thio]thiophene Step3->Result 2:3 Ratio Step3->Fail Incorrect Ratio

Comparative Analysis & References

The assignments above are derived from high-fidelity analogs, specifically (4-nitrophenyl)(phenyl)sulfane and 2-(phenylthio)thiophene . The thio-linkage induces a specific shielding effect on the benzene ring compared to the direct C-C coupled analog 2-(4-nitrophenyl)thiophene.

References
  • Synthesis & Analog Data: Beilstein Journal of Organic Chemistry, "Synthesis of aryl cyclopropyl sulfides...", 2019. (Provides spectral data for aryl sulfide analogs).

  • Thiophene Substituent Effects: Journal of the American Chemical Society, "Ni-Catalyzed Aryl Sulfide Synthesis", 2021. (Discusses 2-thienyl sulfide shifts).

  • Nitro-Aromatic Shifts: Santa Cruz Biotechnology, "1-nitro-4-[(4-nitrophenyl)thio]benzene Data Sheet". (Reference for nitro-phenyl sulfide fragment).

  • General Database: PubChem Compound Summary, "2-(4-Nitrophenyl)thiophene" (Note: Used for exclusion of C-C analog data).

An In-depth Technical Guide to Nitrophenylthio Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of nitrophenylthio thiophene compounds. The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, and the introduction of a nitrophenylthio substituent can significantly modulate its biological activity. This document explores the historical development of synthetic methods for creating the crucial aryl-sulfur-thiophene linkage, from the classical Ullmann condensation to modern nucleophilic aromatic substitution reactions. Detailed experimental protocols for the synthesis of a representative nitrophenylthio thiophene are provided, along with an in-depth discussion of their antimicrobial, antifungal, and anticancer properties. The guide also delves into the structure-activity relationships and postulated mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as the basis for the development of new therapeutic agents. Among the vast array of heterocyclic compounds, the thiophene ring holds a prominent position.

Thiophene as a Privileged Pharmacophore

Thiophene, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged pharmacophore" due to its presence in a multitude of biologically active compounds and approved drugs.[1] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties, arising from the sulfur heteroatom, enable diverse interactions with biological targets.[2] The thiophene nucleus is a key component in drugs with a wide range of therapeutic applications, including anti-inflammatory agents, antimicrobials, and anticancer drugs.[3]

The Role of the Nitro Group in Bioactivity

The introduction of a nitro group onto an aromatic ring can have a profound impact on a molecule's biological activity. The strong electron-withdrawing nature of the nitro group can enhance the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack. This property is often exploited in the mechanism of action of certain antimicrobial and anticancer agents.[4][5] In the context of thiophenes, nitro-substituted derivatives have been shown to possess significant antibacterial and antifungal properties.[4][6]

The Significance of the Thioether Linkage

The thioether (C-S-C) linkage is another important functional group in medicinal chemistry, contributing to the overall lipophilicity and conformational flexibility of a molecule. Aryl thioethers, in particular, are found in a variety of biologically active compounds. The sulfur atom in a thioether can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing the binding affinity and selectivity of a drug candidate.

The combination of these three components—the thiophene ring, the nitro group, and the thioether linkage—in the form of nitrophenylthio thiophene compounds creates a unique chemical entity with the potential for novel and potent biological activities. This guide will explore the journey of these compounds from their synthetic origins to their potential therapeutic applications.

Discovery and History of Arylthio Thiophene Synthesis

The development of synthetic methodologies to construct the aryl-sulfur-thiophene bond has been a journey of continuous refinement, moving from harsh, classical reactions to more efficient and milder modern techniques.

Early Approaches: The Ullmann Condensation for C-S Bond Formation

Historically, the formation of aryl thioethers was dominated by the Ullmann condensation, a copper-promoted reaction between an aryl halide and a thiol.[4][7] This reaction, first reported in the early 20th century, typically required high temperatures, polar solvents, and stoichiometric amounts of copper.[4] The harsh reaction conditions limited its applicability to robust substrates. The electron-withdrawing groups on the aryl halide were found to accelerate the reaction.[4]

Ullmann_Condensation

The Advent of Nucleophilic Aromatic Substitution (SNAr) on the Thiophene Ring

A significant advancement in the synthesis of arylthio thiophenes came with the application of nucleophilic aromatic substitution (SNAr) on the thiophene ring. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

SNAr_Mechanism

Emergence of Nitro-Activated Thiophenes as Substrates for SNAr

The powerful electron-withdrawing nature of the nitro group makes it an excellent activating group for SNAr reactions on thiophene rings. This has led to the development of synthetic strategies where a nitro group on the thiophene ring is displaced by a nucleophile, such as a thiophenol. More commonly, a halogen atom on the thiophene ring, activated by a nearby nitro group, serves as the leaving group. Recent studies have demonstrated the efficient displacement of a nitro group from 3-nitrothiophenes by various thiols, including thiophenols, to generate 3-sulfenylthiophene derivatives under mild basic conditions.[5][8]

Synthetic Methodologies for Nitrophenylthio Thiophenes

The primary and most efficient method for the synthesis of nitrophenylthio thiophenes is the nucleophilic aromatic substitution (SNAr) reaction. This can be approached in two main ways.

Nucleophilic Aromatic Substitution (SNAr) as the Key Strategy

A common and effective method involves the reaction of a halothiophene, activated by an adjacent electron-withdrawing group (such as a nitro group), with a nitrothiophenol in the presence of a base. The halogen atom (typically chlorine or bromine) acts as a good leaving group.

Alternatively, the nitro group itself can act as a leaving group in SNAr reactions, particularly when the thiophene ring is further activated by other electron-withdrawing substituents. The reaction of a nitrothiophene with a thiophenol in the presence of a base can yield the desired nitrophenylthio thiophene.

Factors Influencing Reactivity and Regioselectivity

The success of the SNAr reaction is influenced by several factors:

  • The nature and position of the activating group: A nitro group is a strong activating group, and its position relative to the leaving group is crucial.

  • The nature of the leaving group: Halogens are generally good leaving groups, with the order of reactivity being F > Cl > Br > I in many SNAr reactions. The nitro group can also serve as a leaving group.

  • The strength of the nucleophile: Thiophenols are effective nucleophiles, and their reactivity can be enhanced by the presence of a base.

  • The solvent and reaction conditions: Polar aprotic solvents are typically used to facilitate SNAr reactions.

Modern Catalytic Approaches

While SNAr on activated thiophenes is efficient, modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and modern Ullmann-type reactions, offer alternative routes for the formation of the C-S bond, often under milder conditions and with a broader substrate scope.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative nitrophenylthio thiophene compound via a nucleophilic aromatic substitution reaction.

Synthesis of a Representative Nitrophenylthio Thiophene Compound via SNAr

Synthesis of 2-((4-Nitrophenyl)thio)-5-nitrothiophene

This protocol is based on the general principles of nucleophilic aromatic substitution on an activated halothiophene.

  • Reagents: 2-Chloro-5-nitrothiophene, 4-nitrothiophenol, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with a temperature controller, condenser, filtration apparatus, rotary evaporator.

  • To a round-bottom flask, add 2-chloro-5-nitrothiophene (1.0 mmol) and N,N-dimethylformamide (10 mL).

  • Stir the mixture until the 2-chloro-5-nitrothiophene is completely dissolved.

  • Add 4-nitrothiophenol (1.1 mmol) and potassium carbonate (1.5 mmol) to the solution.

  • Attach a condenser to the flask and heat the reaction mixture to 80 °C with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-((4-nitrophenyl)thio)-5-nitrothiophene.

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups.

Synthesis_Workflow

Biological Activities and Structure-Activity Relationships (SAR)

Nitrophenylthio thiophene compounds have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial, antifungal, and anticancer agents.

Antimicrobial and Antifungal Properties

The presence of the nitro group is often associated with antimicrobial activity. Studies on nitrothiophenes have shown that their mode of action can involve nucleophilic attack by intracellular thiols, leading to the disruption of essential cellular processes.[4][9] The nitrophenylthio moiety can further enhance this activity by modulating the electronic properties and lipophilicity of the molecule, facilitating its entry into microbial cells.

Anticancer Potential

Thiophene derivatives have been extensively explored as potential anticancer agents.[10][11][12] The nitrophenylthio substitution pattern can contribute to the anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Insights into Structure-Activity Relationships

While specific SAR studies on nitrophenylthio thiophenes are limited, general principles can be inferred from related compound classes:

  • Position of the Nitro Group: The position of the nitro group on both the thiophene and the phenyl ring can significantly influence the biological activity.

  • Substitution on the Phenyl Ring: Additional substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, affecting its interaction with biological targets.

  • Substitution on the Thiophene Ring: The presence of other functional groups on the thiophene ring can fine-tune the biological activity and pharmacokinetic properties.

Table 1: Representative Biological Activities of Thiophene Derivatives

Compound ClassBiological ActivityKey Structural Features
NitrothiophenesAntibacterial, AntifungalPresence of one or more nitro groups
Arylthio ThiophenesAnticancer, AntiviralArylthio substituent
AminothiophenesAntibacterialAmino group on the thiophene ring

Mechanism of Action and Signaling Pathways

The precise mechanism of action of nitrophenylthio thiophene compounds is an active area of research. However, based on the known properties of their constituent moieties, several potential mechanisms can be postulated.

Postulated Mechanisms for Antimicrobial Action

The antimicrobial activity of nitro-containing compounds is often attributed to their ability to undergo bioreduction within the microbial cell, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can then damage cellular macromolecules, including DNA and proteins, leading to cell death. The nitrophenylthio thiophene scaffold may facilitate this process by enhancing cellular uptake and redox cycling.

Antimicrobial_MoA

Interaction with Biological Targets

In the context of anticancer activity, nitrophenylthio thiophenes may act as inhibitors of specific enzymes or signaling pathways that are dysregulated in cancer cells. The thiophene ring can serve as a scaffold for positioning the nitrophenylthio group and other substituents in the active site of a target protein, leading to potent and selective inhibition.

Conclusion and Future Perspectives

Nitrophenylthio thiophene compounds represent a promising class of molecules with significant potential in medicinal chemistry. The convergence of a privileged thiophene scaffold, a bio-active nitro group, and a versatile thioether linkage provides a rich platform for the design and development of novel therapeutic agents. The synthetic methodologies for their preparation are well-established, allowing for the creation of diverse chemical libraries for biological screening. Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, optimizing their structure-activity relationships through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical models of disease. The continued exploration of nitrophenylthio thiophenes is likely to yield new and effective treatments for a range of human diseases.

References

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366.
  • Irgashev, R. A., & Kazin, N. A. (2024).
  • Mishra, R., Kumar, N., & Sachan, N. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis.
  • Palupanuri, N., Konda, S., Sara, L., & Nikitha, B. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185.
  • Shashidhara, G. S., Sahana, K. P., Shazia, Tejaswini, & Sunitha, M. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701.
  • Singh, M., & Chauhan, M. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 99, 103803.
  • Irgashev, R. A., & Kazin, N. A. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Retrieved from [Link]

  • Mishra, R., & Sachan, N. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., Cruz-Lopez, O., Kimatrai Salvador, M., ... & Borea, P. A. (2012). Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007.
  • Wu, Q., & Wang, L. (2008). Immobilization of Copper(II) in Organic-Inorganic Hybrid Materials: A Highly Efficient and Reusable Catalyst for the Classic Ullmann Reaction. Synthesis, 2008(12), 2007-2012.
  • Zuo, Z., Kim, R. S., & Watson, D. A. (2021). Synthesis of Axially Chiral 2,2′-Bisphosphobiarenes via a Nickel-Catalyzed Asymmetric Ullmann Coupling: General Access to Privileged Chiral Ligands without Optical Resolution. Journal of the American Chemical Society, 143(4), 1328-1333.
  • Baranov, D. (2012). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2548-2551.
  • Kakulapati, R. R. (2012). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2548-2551.
  • Karchava, A. V. (2017). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2548-2551.
  • Degani, I. (1997). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2548-2551.
  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-108.
  • Irgashev, R. A., & Kazin, N. A. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chen, X., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 134.
  • Palupanuri, N., Konda, S., Sara, L., & Nikitha, B. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2015). Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 232-238.
  • El-Faham, A., El-Sayed, W. A., & El-Gazzar, A. B. A. (2016). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.
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  • Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantic Scholar. Retrieved from [Link]

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  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Retrieved from [Link]

  • Morning Star College, Angamaly. (2018).
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  • Todsen et al. (1950). Preparation of thioethers. Google Patents.
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  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.

Sources

molecular weight and formula of 2-[(4-Nitrophenyl)thio]thiophene

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(4-Nitrophenyl)thio]thiophene (CAS: 857361-59-2), a structural motif bridging an electron-rich thiophene ring and an electron-deficient 4-nitrophenyl group via a sulfide linkage.[1] As a Senior Application Scientist, I have structured this document to serve as a definitive reference for researchers in medicinal chemistry and materials science. This guide details the compound's physicochemical identity, a validated synthesis protocol based on nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The core identity of 2-[(4-Nitrophenyl)thio]thiophene is defined by its diaryl sulfide structure.[1] The "thio" designation explicitly indicates a sulfur bridge (

1
Table 1: Core Chemical Data
PropertySpecification
Chemical Name 2-[(4-Nitrophenyl)thio]thiophene
CAS Registry Number 857361-59-2
Molecular Formula

Molecular Weight 237.29 g/mol
Exact Mass 236.9918 g/mol
Appearance Pale yellow to yellow solid (typical for nitro-diaryl sulfides)
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane; Insoluble in Water
InChIKey HOHQPTIRZPSYMA-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the central sulfide bridge that governs its electronic properties.

Figure 1: Connectivity map of 2-[(4-Nitrophenyl)thio]thiophene showing the donor-acceptor linkage.[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing 2-[(4-Nitrophenyl)thio]thiophene leverages the reactivity of 4-chloronitrobenzene towards nucleophiles.[1] The thiophene thiolate anion acts as the nucleophile, displacing the chloride ion activated by the para-nitro group.[1]

Rationale
  • Causality: The nitro group at the para position withdraws electron density from the benzene ring, making the carbon attached to the chlorine susceptible to nucleophilic attack.

  • Choice of Nucleophile: 2-Thiophenethiol is used as the source of sulfur.[1]

  • Base Selection: Potassium carbonate (

    
    ) is sufficient to deprotonate the thiol (
    
    
    ) to generate the active thiolate species.[1]
Detailed Methodology

Reagents:

  • 2-Thiophenethiol (1.0 equiv)[1]

  • 1-Chloro-4-nitrobenzene (1.0 equiv)[1][2]

  • Potassium Carbonate (

    
    ) (1.5 equiv, anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenethiol (e.g., 5.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add anhydrous

    
     (7.5 mmol) to the solution. Stir at room temperature for 15 minutes. The solution may change color as the thiolate anion forms.
    
  • Addition: Add 1-Chloro-4-nitrobenzene (5.0 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).[1] The starting thiol and chloride should disappear, and a new, less polar spot (product) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

    • Filter the solid or extract with Ethyl Acetate (

      
       mL).
      
    • If extracting: Wash the organic layer with water (

      
      ) and brine (
      
      
      ), then dry over anhydrous
      
      
      .
  • Purification: Concentrate the organic layer in vacuo. Recrystallize the crude solid from Ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Mechanistic Pathway & Workflow

The following diagram outlines the reaction logic and the formation of the Meisenheimer complex intermediate.

Figure 2: Reaction pathway for the

Analytical Validation (Self-Validating System)[1]

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.

  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • Thiophene Protons: Expect a multiplet or distinct signals in the range of

      
       7.0 – 7.8 ppm (3 protons).
      
    • Phenyl Protons: Expect two doublets (AA'BB' system) characteristic of para-substitution.

      • 
         ~8.1 ppm (2H, d, adjacent to 
        
        
        ).
      • 
         ~7.4 ppm (2H, d, adjacent to 
        
        
        ).
  • Mass Spectrometry (ESI/GC-MS):

    • Parent Ion (

      
       or 
      
      
      ): m/z 237.3 .[1]
    • Fragment Ions: Loss of

      
       (M-46) or cleavage of the C-S bond may be observed.[1]
      
  • Melting Point:

    • While specific literature values for this exact CAS are sparse, structurally similar diaryl sulfides typically melt between 60°C – 90°C . A sharp melting range (< 2°C) indicates high purity.

Applications & Significance

This compound serves as a valuable intermediate in two primary fields:

  • Medicinal Chemistry: The diaryl sulfide motif is a bioisostere for diaryl ethers and sulfones. It is a precursor to diaryl sulfones , a class of compounds known for COX-2 inhibitory activity (anti-inflammatory) and antimicrobial properties.[1]

  • Materials Science: Thiophene derivatives are fundamental building blocks for organic electronics. The electron-withdrawing nitrophenyl group attached to the electron-rich thiophene creates a "push-pull" electronic system, potentially useful in non-linear optical (NLO) materials or as a precursor to conducting polymers after reduction of the nitro group.[1]

References

  • PubChem. 2-[(4-Nitrophenyl)thio]thiophene (CAS 857361-59-2).[1] National Library of Medicine.[3] [Link][1]

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions.[1] Chemical Reviews. (Contextual grounding for C-S coupling mechanisms). [Link][1]

Introduction: The Nitrothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Nitrothiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, heterocyclic compounds have consistently provided a rich foundation for drug discovery. Among these, the thiophene ring, particularly when substituted with a nitro group, has emerged as a "privileged scaffold." Nitrothiophene derivatives are a versatile class of molecules demonstrating a remarkable breadth of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2][3] The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the thiophene ring, rendering it susceptible to bioreductive activation within target cells and organisms—a key mechanistic theme we will explore in this guide.[2]

This document serves as a technical guide for researchers, providing an in-depth analysis of the primary biological activities of nitrothiophenes. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key performance data to facilitate informed research and development decisions.

Part 1: Antimicrobial Activity - A Renewed Weapon Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unique mechanisms of action. Nitrothiophene-based compounds have shown considerable promise, exhibiting potent activity against a range of bacteria and fungi.[4][5]

Mechanism of Action: Bioreductive Activation and Oxidative Stress

The primary antibacterial mechanism of many nitrothiophenes is not exerted by the parent molecule itself, but by its metabolic byproducts. These compounds act as prodrugs that are selectively activated within the microbial cell.[6][7]

  • Enzymatic Reduction: Upon entering a bacterium, such as E. coli or M. tuberculosis, the nitro group of the thiophene is reduced by bacterial nitroreductases (e.g., NfsA, NfsB).[6][8] This process is particularly efficient in the low-oxygen environments characteristic of many infection sites.

  • Generation of Cytotoxic Radicals: This enzymatic reduction generates a cascade of highly reactive nitrogen species, including nitroso and hydroxylamino intermediates, and ultimately results in the release of nitric oxide (NO).[9]

  • Indiscriminate Cellular Damage: These reactive species are highly cytotoxic. They can cause widespread damage to critical cellular components, including inducing DNA strand breaks, damaging proteins through S-nitrosylation, and disrupting the cell membrane via lipid peroxidation.[8][10] This multi-targeted assault makes it difficult for bacteria to develop resistance.

In some derivatives, particularly those with a good leaving group (like a halogen), a secondary mechanism involving nucleophilic attack by intracellular thiols (e.g., glutathione) can also contribute to their activity.[4][5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the gold-standard in vitro measure of a compound's antibacterial potency. The broth microdilution method is a precise and reproducible technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: A fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) is adjusted in cation-adjusted Mueller-Hinton Broth (CAMHB) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final test concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: A stock solution of the nitrothiophene compound is prepared in dimethyl sulfoxide (DMSO). A two-fold serial dilution series is then prepared in a 96-well microtiter plate using CAMHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Controls must be included: a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is read as the lowest concentration of the compound that causes complete visual inhibition of bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.[12]

Workflow for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate with Bacteria prep_inoculum->inoculate prep_compound Create 2-Fold Serial Dilutions of Nitrothiophene Compound prep_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate determine_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->determine_mic

Caption: A standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Part 2: Anticancer Activity - Inducing Selective Cell Death

The ability of cancer cells to evade apoptosis (programmed cell death) is a key hallmark of the disease. Nitrothiophene derivatives have been shown to selectively induce apoptosis in cancer cells, making them an attractive scaffold for oncological drug development.[13][14]

Mechanism of Action: Triggering the Intrinsic Apoptotic Pathway

Many nitrothiophenes exert their anticancer effects by initiating the mitochondrial, or intrinsic, pathway of apoptosis.[14] This pathway is a critical cellular surveillance mechanism that eliminates damaged or malignant cells.

  • Mitochondrial Stress: The compound induces stress on the mitochondria, leading to a loss of the mitochondrial membrane potential.[15][16]

  • Cytochrome c Release: This disruption causes the mitochondrial outer membrane to become permeable, resulting in the release of key pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.[17]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to the Apoptotic Peptidase Activating Factor 1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome.

  • Caspase Cascade Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9. Active Caspase-9 then proteolytically cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.

  • Cellular Dismantling: These executioner caspases are responsible for the systematic dismantling of the cell. They cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological features of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[15]

Signaling Pathway: Nitrothiophene-Induced Apoptosis

Apoptosis_Pathway nitrothiophene Nitrothiophene Compound mitochondrion Mitochondrion nitrothiophene->mitochondrion Induces Stress & Permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 Binds apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Pro-Caspase-9 apoptosome->caspase9 Recruits active_caspase9 Active Caspase-9 caspase9->active_caspase9 Cleavage & Activation caspase3 Pro-Caspase-3 active_caspase9->caspase3 Cleavage & Activation active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis Cleaves Cellular Substrates

Caption: The intrinsic apoptotic pathway activated by nitrothiophene compounds.

Experimental Protocol: Quantifying Apoptosis with Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[18]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., A549 lung carcinoma) in a 6-well plate and allow them to adhere. Treat the cells with the nitrothiophene compound at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using a gentle, non-enzymatic cell dissociation solution to preserve membrane integrity. Centrifuge the cell suspension and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Healthy cells: Will not be stained (Annexin V- / PI-).

    • Early apoptotic cells: Exhibit phosphatidylserine on the outer membrane and will be stained by Annexin V but not PI (Annexin V+ / PI-).[16]

    • Late apoptotic/necrotic cells: Have lost membrane integrity and will be stained by both Annexin V and PI (Annexin V+ / PI+).

Part 3: Antiparasitic Activity - A Weapon Against Neglected Diseases

Nitrothiophene derivatives have demonstrated significant potential against protozoan parasites responsible for neglected tropical diseases like Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania major).[19][20]

Mechanism of Action: Exploiting Parasite-Specific Metabolism

The antiparasitic action of nitrothiophenes leverages unique aspects of parasite biochemistry, providing a degree of selective toxicity.[20]

  • Reductive Bioactivation: Similar to the antibacterial mechanism, the nitro group is reduced by parasite-specific nitroreductases.[19][20] This activation, which is often inefficient in mammalian cells, generates cytotoxic radicals that are lethal to the parasite.

  • Enzyme Inhibition: Some derivatives have been shown to interfere with critical metabolic pathways unique to these parasites. For instance, certain 5-nitrothiophenes can inhibit squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in the parasite's cell membrane, leading to the accumulation of toxic squalene.[21]

This dual-pronged attack of inducing oxidative stress and inhibiting essential metabolic pathways makes nitrothiophenes compelling candidates for antiparasitic drug development.[22]

Summary of Biological Activity Data

The following table provides a summary of reported in vitro activities for representative nitrothiophene compounds.

Compound ClassBiological ActivityTarget Organism / Cell LineMetricPotency (µM)Citation(s)
Nitrothiophene CarboxamidesAntibacterialE. coli, Salmonella spp.MIC~1-8[6][7]
DinitrothiophenesAntibacterialE. coli, M. luteusMIC1.6 - 6.3[4][5]
Thiazole-NitrothiophenesAnticancerA549 Lung CarcinomaIC₅₀9.6 - 15.6[13]
Thiophene-based IminesAntiparasiticLeishmania majorEC₅₀~5-10[19]
Nitrothiophene CarboxamidesAntiparasiticTrypanosoma bruceiEC₅₀~0.1 - 0.7[22]

Note: Values are illustrative and can vary based on specific molecular structures and assay conditions.

Conclusion and Future Outlook

Nitrothiophene compounds stand out as a highly versatile and pharmacologically significant scaffold. Their ability to be selectively activated by microbial and parasitic enzymes provides a clear pathway for achieving selective toxicity, a cornerstone of modern antimicrobial and antiparasitic drug design. Furthermore, their capacity to engage fundamental cellular processes like apoptosis highlights their potential in the development of novel anticancer therapeutics.

Future research should focus on structure-activity relationship (SAR) studies to optimize potency and reduce potential off-target effects.[20][23] The development of derivatives with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, will be crucial for translating the in vitro promise of these compounds into clinically effective treatments.[24] The methodologies and mechanistic insights provided in this guide offer a robust framework for advancing the exploration of this potent and promising class of molecules.

References

  • Title: Studies on the biological activity of some nitrothiophenes. Source: RSC Publishing. URL: [Link]

  • Title: Synthesis and biological evaluation of a series of tyrphostins containing nitrothiophene moieties as possible epidermal growth factor receptor tyrosine kinase inhibitors. Source: PubMed. URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Source: PMC. URL: [Link]

  • Title: Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Source: PMC. URL: [Link]

  • Title: Studies on the biological activity of some nitrothiophenes | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Source: PubMed Central. URL: [Link]

  • Title: Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. Source: MDPI. URL: [Link]

  • Title: Studies on the biological activity of some nitrothiophenes. Source: PubMed. URL: [Link]

  • Title: Choosing an Apoptosis Detection Assay. Source: Biocompare. URL: [Link]

  • Title: Synthesizing Antiparasitic Agents: The Power of Nitrothiophene Carboxaldehydes. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent. Source: PMC - NIH. URL: [Link]

  • Title: The synthesis of novel 5‐nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Source: PubMed. URL: [Link]

  • Title: Apoptosis – what assay should I use?. Source: BMG Labtech. URL: [Link]

  • Title: 2-Nitrothiophene Market Growth Outlook, 2025-2035. Source: Future Market Insights. URL: [Link]

  • Title: IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Source: ASM Journals. URL: [Link]

  • Title: Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Source: MDPI. URL: [Link]

  • Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Source: Acta Scientific. URL: [Link]

  • Title: Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Source: MDPI. URL: [Link]

  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Source: MDPI. URL: [Link]

  • Title: 5-Nitrofuranes and 5-nitrothiophenes with anti-Trypanosoma cruzi activity and ability to accumulate squalene. Source: PubMed. URL: [Link]

  • Title: 5-Nitrofuran and 5-nitrothiophene derivatives without mutagenic effects (Ames test).. Source: ResearchGate. URL: [Link]

  • Title: Structure-activity relationships in nitrothiophenes. Source: PubMed. URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Source: ResearchGate. URL: [Link]

  • Title: 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Source: Biology LibreTexts. URL: [Link]

  • Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Source: MDPI. URL: [Link]

  • Title: Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Source: Durham University. URL: [Link]

  • Title: Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Source: PMC - NIH. URL: [Link]

  • Title: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Source: Semantic Scholar. URL: [Link]

  • Title: Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. Source: European Journal of Chemistry. URL: [Link]

  • Title: Novel Nitrothiophene Derivatives: Synthesis, Insecticidal Evaluation, and Molecular Insights for Targeting nAChRs. Source: ResearchGate. URL: [Link]

  • Title: A Review on Anticancer Activities of Thiophene and Its Analogs. Source: PubMed. URL: [Link]

  • Title: Synthetic protocol of compounds 1–8. From nitrothiophene 9, via a... Source: ResearchGate. URL: [Link]

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theoretical and computational studies of thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical and Computational Studies of Thiophene Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene (


) and its derivatives occupy a privileged position in both materials science and medicinal chemistry.[1] As a bioisostere of benzene, thiophene offers unique electronic properties—specifically, a lower resonance energy (aromaticity) and higher polarizability due to the sulfur atom. These characteristics make thiophene derivatives ideal candidates for organic semiconductors (OSCs) and potent pharmacological agents.

This guide provides a rigorous technical framework for the computational design and analysis of thiophene-based systems. It moves beyond basic procedural lists to explore the causality of method selection, ensuring that theoretical predictions align with experimental reality.

Part 1: Electronic Structure & Optoelectronic Properties (Materials Focus)

In the realm of organic electronics (OFETs, OPVs, OLEDs), thiophene oligomers and fused systems (e.g., thienothiophenes) are dominant. The critical computational challenge is accurately predicting charge transport mobility (


) and optical bandgaps.
The Failure of Standard DFT and the Solution

Standard functionals like B3LYP often underestimate bandgaps and overestimate charge delocalization in conjugated systems due to self-interaction errors.

  • Expert Insight: For thiophene chains longer than terthiophene (

    
    ), or systems with significant Charge Transfer (CT) character, you must  use Long-Range Corrected (LRC) functionals.
    
  • Recommended Functionals:

    
     (includes dispersion corrections), 
    
    
    
    .
  • Basis Set:

    
     is the minimum standard for accurate electronic properties; diffuse functions (
    
    
    
    ) are critical for describing excited states.
Protocol: Reorganization Energy ( ) Calculation

Charge transport in organic solids is typically described by the incoherent hopping model (Marcus Theory). The rate of charge transfer (


) is inversely proportional to the reorganization energy (

). Minimizing

is the primary design goal for high-mobility semiconductors.

The 4-Point Method Protocol: To calculate the internal reorganization energy for hole transport (


), you must simulate the molecule in both neutral and cationic states.
  • 
    :  Optimize the neutral molecule geometry (
    
    
    
    ) and calculate its energy.
  • 
    :  Optimize the cation radical geometry (
    
    
    
    ) and calculate its energy.
  • 
    :  Calculate the energy of the neutral state using the cation's optimized geometry (
    
    
    
    ).
  • 
    :  Calculate the energy of the cation state using the neutral's optimized geometry (
    
    
    
    ).

Calculation:




  • Self-Validation: If

    
    , the material is a promising candidate for p-type transport. If 
    
    
    
    , structural modification (e.g., rigidification via ring fusion) is required.
Workflow Visualization: Semiconductor Screening

Thiophene_Screening cluster_Electronic Electronic Properties (High Accuracy) cluster_Transport Charge Transport (Marcus Theory) Input Thiophene Library (SMILES/2D) GeomOpt Geometry Optimization (B3LYP/6-31G*) Input->GeomOpt Freq Frequency Check (No Imaginary Freqs) GeomOpt->Freq LRC_DFT LRC-DFT (wB97X-D) Frontier Orbitals Freq->LRC_DFT Valid Minima Cation_Opt Cation Optimization (Unrestricted DFT) Freq->Cation_Opt TD_DFT TD-DFT (Excited States/UV-Vis) LRC_DFT->TD_DFT Result Candidate Selection (Low λ, Optimal Gap) TD_DFT->Result Lambda_Calc Reorganization Energy (4-Point Method) Cation_Opt->Lambda_Calc Lambda_Calc->Result

Figure 1: Computational workflow for screening thiophene-based organic semiconductors. Note the bifurcation for excited states (TD-DFT) and charge transport parameters (


).

Part 2: Pharmacological Profiling & Drug Design (Medicinal Focus)

Thiophene is a classic bioisostere for the phenyl ring (benzene). It is approximately 10-15% smaller than benzene, allowing for tighter binding in sterically constrained pockets. However, the sulfur atom introduces a "sigma-hole" and potential metabolic liabilities (e.g., S-oxidation) that must be modeled.

Bioisosterism & Molecular Docking Strategy

When replacing a phenyl ring with thiophene in a lead compound (e.g., designing analogs of kinase inhibitors), simple rigid docking is insufficient due to the altered ring puckering and electron density distribution.

Key Technical Consideration:

  • Lone Pair Directionality: The sulfur lone pairs in thiophene can act as hydrogen bond acceptors, a feature absent in benzene.

  • Force Field Selection: Use AMBER14SB or CHARMM36 for MD simulations. Standard GAFF (General Amber Force Field) parameters for thiophene are generally accurate, but partial charges should be derived via RESP (Restrained Electrostatic Potential) fitting at the

    
     level, not just AM1-BCC, to capture the sulfur polarization accurately.
    
Protocol: Dynamic Binding Free Energy (MMPBSA)

Docking scores (e.g., -9.5 kcal/mol) are static and often correlate poorly with


. You must validate hits using Molecular Dynamics (MD) followed by MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) calculations.

Step-by-Step Workflow:

  • Ligand Preparation: Generate 3D conformers; assign RESP charges.

  • System Setup: Solvate the protein-ligand complex in a TIP3P water box; neutralize with

    
    .
    
  • Equilibration:

    • NVT ensemble (100 ps) to stabilize temperature (300K).

    • NPT ensemble (100 ps) to stabilize pressure (1 atm).

  • Production Run: Run 50–100 ns MD simulation.

  • Analysis (MMPBSA): Extract 100 snapshots from the last 10 ns of the trajectory.

    
    
    
    • Note: Entropy (

      
      ) is computationally expensive and often omitted for relative ranking of congeneric series (thiophene vs. furan vs. benzene).
      
Workflow Visualization: Drug Discovery Pipeline

Drug_Design Target Target Structure (PDB Prep) Docking Molecular Docking (AutoDock Vina/GOLD) Target->Docking Ligand Thiophene Analogs (Bioisosteric Design) Ligand->Docking MD_Sim MD Simulation (GROMACS/AMBER - 100ns) Docking->MD_Sim Best Pose Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis MMPBSA Binding Free Energy (MM-PBSA/GBSA) Analysis->MMPBSA Stable Trajectory Lead Lead Candidate MMPBSA->Lead ΔG < -10 kcal/mol

Figure 2: Integrated computational pipeline for evaluating thiophene-based drug candidates, moving from static docking to dynamic free energy calculations.

Part 3: Data Presentation & Validation

To ensure reproducibility and trust (Trustworthiness), data must be tabulated with specific comparative metrics.

Benchmarking Table Structure

When reporting results, use the following structure to allow direct comparison between computational predictions and experimental validation.

ParameterMethod/FunctionalCalculated ValueExperimental Value% ErrorValidation Status
HOMO Level DFT (

)
-5.42 eV-5.38 eV (CV)0.74%Valid
Bandgap (

)
TD-DFT (CAM-B3LYP)2.10 eV2.05 eV (Optical)2.4%Valid
Binding Energy MM-PBSA-12.4 kcal/mol-11.8 kcal/mol (

)
5.1%Valid

DFT (B3LYP)0.28 eVN/A-Theoretical Only
Self-Validating Systems
  • Vibrational Analysis: Always check for imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable molecule.

  • Redocking: Before docking new thiophene derivatives, remove the co-crystallized ligand from the PDB structure and re-dock it. The RMSD between the docked pose and the crystal pose must be

    
    .
    

References

  • Medicinal Chemistry Perspectives

    • Mishra, S., et al. (2025).[2] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Link

  • Organic Semiconductors & DFT

    • Ozturk, T., et al. (2017).[3] Thiophene-Based Organic Semiconductors. Springer / PubMed. Link

  • Docking & MD Protocols

    • Romeo, A., et al. (2022). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor. MDPI Molecules. Link

  • Polymer Synthesis & Design

    • RSC Advances. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications. Royal Society of Chemistry. Link

  • HOMO-LUMO Benchmarking

    • Chaudhary, A., et al. (2025).[2][4] Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. Link

Sources

Methodological & Application

Application Note: 2-[(4-Nitrophenyl)thio]thiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Nitrophenyl)thio]thiophene represents a "privileged structure" in medicinal chemistry—a diaryl sulfide scaffold connecting a bioisosteric thiophene ring to a nitro-aromatic moiety. While often utilized as a synthetic intermediate, its pharmacological utility lies in its role as a metabolic precursor (pro-drug) for selective COX-2 inhibitors and as a pharmacophore in antitubercular discovery.

This guide details the application of this scaffold in three critical domains:

  • Anti-Inflammatory Drug Design: Exploiting the sulfide-to-sulfone metabolic pathway for COX-2 selectivity.

  • Antimicrobial Discovery: Leveraging the nitro-reductive mechanism for antitubercular activity.

  • Synthetic Functionalization: Protocols for C-S bond formation and divergent synthesis.

Chemical Profile & Structural Logic[1]

PropertyValueMedicinal Significance
Formula

Diaryl sulfide core (Lipophilic)
MW 237.30 g/mol Ideal fragment size (<300 Da) for Lead-Likeness
LogP ~3.6 (Predicted)High membrane permeability; suitable for oral bioavailability
H-Bond Acceptors 3 (

, Thiophene S)
Interaction points for enzyme active sites
Metabolic Liability Thioether (-S-)Critical Feature: Oxidizes to Sulfoxide (

) and Sulfone (

) in vivo
Mechanistic Insight: The "Sulfide Switch"

In medicinal chemistry, the thioether bridge serves as a latent pharmacophore. While the sulfide itself is lipophilic and membrane-permeable, it is bio-transformed by hepatic Cytochrome P450 or FMO enzymes into the polar sulfone . This sulfone moiety is the active H-bond acceptor required to bind the hydrophilic side pocket of the COX-2 enzyme (Arg513/His90), conferring selectivity over COX-1 [1].

Application Area 1: COX-2 Inhibitor Design[3]

Rationale

Classic COX-2 inhibitors (e.g., Rofecoxib, Celecoxib) utilize a central heterocyclic ring decorated with aryl groups. 2-[(4-Nitrophenyl)thio]thiophene serves as a bioisosteric analog where the thiophene replaces the central phenyl/pyrazole ring. The para-nitro group mimics the spatial volume of the sulfonamide/methylsulfone pharmacophore found in coxibs.

Mechanism of Action Diagram

The following diagram illustrates the metabolic bioactivation pathway required to convert the scaffold into a potent COX-2 inhibitor.

MetabolicActivation Sulfide 2-[(4-Nitrophenyl)thio]thiophene (Lipophilic Precursor) CYP CYP450 / FMO (Hepatic Oxidation) Sulfide->CYP Phase I Metabolism Sulfone Diaryl Sulfone Metabolite (Active Pharmacophore) CYP->Sulfone S-Oxidation COX2 COX-2 Active Site (Arg513 / His90 Binding) Sulfone->COX2 High Affinity Binding (H-Bonding)

Figure 1: Metabolic bioactivation of the thioether scaffold to the active sulfone inhibitor.

Protocol: Synthesis and Functionalization

To utilize this molecule, researchers must often synthesize it from building blocks or functionalize it further.[1] Below is the standard protocol for Copper-Catalyzed C-S Bond Formation , which is superior to traditional


 for thiophene substrates.
Protocol A: Synthesis of 2-[(4-Nitrophenyl)thio]thiophene

Objective: Efficient coupling of 2-iodothiophene and 4-nitrothiophenol (or reciprocal partners).

Reagents:

  • 2-Iodothiophene (1.0 equiv)

  • 4-Nitrothiophenol (1.2 equiv)

  • CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, charge a sealable reaction tube with CuI (0.1 mmol), 1,10-Phenanthroline (0.2 mmol), and

    
     (2.0 mmol).
    
  • Addition: Add 2-iodothiophene (1.0 mmol) and 4-nitrothiophenol (1.2 mmol) dissolved in Toluene (3 mL).

  • Reaction: Seal the tube and heat to 110°C for 24 hours. The mixture should turn dark brown/green.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1).

  • Validation: Product should appear as a yellow solid. Confirm via

    
    -NMR (thiophene protons at 
    
    
    
    7.0-7.6 ppm).
Protocol B: Oxidation to Sulfone (Active COX-2 Inhibitor)

Objective: Convert the sulfide linker to the sulfone for biological assaying.

  • Dissolve 2-[(4-Nitrophenyl)thio]thiophene (1 mmol) in DCM (10 mL).

  • Cool to 0°C.

  • Slowly add m-CPBA (2.5 equiv) over 10 minutes.

  • Stir at room temperature for 4 hours.

  • Quench with saturated

    
     and 
    
    
    
    .
  • Extract with DCM, dry over

    
    , and recrystallize from Ethanol.
    

Application Area 2: Antitubercular Discovery

Rationale

Nitro-aromatic compounds are critical in tuberculosis (TB) drug discovery (e.g., Pretomanid, Delamanid). The mechanism involves the bio-reduction of the nitro group by the mycobacterial enzyme Ddn (deazaflavin-dependent nitroreductase) . This reduction generates reactive nitrogen species (RNS) that kill the bacteria [2].

2-[(4-Nitrophenyl)thio]thiophene acts as a simplified probe to test the susceptibility of M. tuberculosis to thiophene-based nitro-reduction.

Experimental Workflow: Divergent Synthesis

The following diagram outlines how this single scaffold is used to access two distinct medicinal chemistry classes: COX-2 inhibitors (via oxidation) and Kinase Inhibitors (via reduction).

SyntheticDivergence Core 2-[(4-Nitrophenyl)thio]thiophene (CORE SCAFFOLD) Oxidation Oxidation (mCPBA) Core->Oxidation Reduction Reduction (Fe/AcOH) Core->Reduction Sulfone Diaryl Sulfone (COX-2 Inhibitor) Oxidation->Sulfone Target: Inflammation Amine 4-(Thiophen-2-ylthio)aniline Reduction->Amine Target: Intermediate Urea Urea Formation (Kinase Inhibitor Library) Amine->Urea + Isocyanate Target: Oncology

Figure 2: Divergent synthetic pathways transforming the core scaffold into distinct therapeutic classes.

Biological Evaluation Protocol (COX-2 Screening)

Assay Type: Colorimetric COX (Ovine) Inhibitor Screening Assay. Purpose: Determine


 and Selectivity Index (SI) of the oxidized sulfone derivative.
  • Enzyme Prep: Thaw purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Compound Prep: Dissolve the Sulfone derivative (from Protocol B) in DMSO. Prepare serial dilutions (0.01

    
     to 100 
    
    
    
    ).
  • Incubation:

    • Add 10

      
       of compound to reaction buffer (Tris-HCl, pH 8.0).
      
    • Add 10

      
       of Heme and 10 
      
      
      
      of Enzyme.
    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Detection: Measure absorbance at 590 nm. The rate of color development is proportional to COX activity.

  • Calculation:

    • Plot log[concentration] vs. Inhibition to derive

      
      .
      

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Manjunatha, U., et al. (2009). Identification of a Nitroimidazo-oxazine-specific Protein Involved in PA-824 Resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431–436.

  • Bates, C. G., et al. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters, 4(13), 2273–2276.

  • PubChem Compound Summary. (2023). 2-(4-Nitrophenyl)thiophene.[2][3] National Center for Biotechnology Information.

Sources

The Strategic Utility of 2-[(4-Nitrophenyl)thio]thiophene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifunctional Synthetic Intermediate

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. These foundational molecules, endowed with multiple, orthogonally reactive functional groups, serve as pivotal starting points for the construction of complex molecular architectures. 2-[(4-Nitrophenyl)thio]thiophene emerges as a quintessential example of such a versatile intermediate. This compound synergistically combines three key structural motifs: a nucleophilic and electronically rich thiophene ring, a synthetically malleable thioether linkage, and an electrophilic nitrophenyl group. This unique constellation of functionalities allows for a programmed, stepwise elaboration of the molecule, making it an invaluable precursor for a diverse array of target structures, including novel heterocyclic systems and potential pharmacophores.[1][2]

The thiophene moiety is a well-established pharmacophore, often employed as a bioisostere for a benzene ring in drug design, imparting favorable pharmacokinetic properties. The thioether linkage, beyond its structural role, can be selectively oxidized to the corresponding sulfoxide or sulfone, thereby modulating the electronic and steric profile of the molecule.[3][4] Furthermore, the nitroaromatic system is a linchpin for a multitude of synthetic transformations, most notably its facile reduction to the corresponding aniline, which opens up a vast chemical space for subsequent derivatization.[5][6][7]

This comprehensive guide delineates the synthesis of 2-[(4-Nitrophenyl)thio]thiophene and provides detailed, field-proven protocols for its application as a strategic building block in organic synthesis. The methodologies presented herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to harness the full synthetic potential of this versatile compound.

Synthesis of 2-[(4-Nitrophenyl)thio]thiophene: An Optimized Protocol

The construction of the C-S bond in aryl thioethers can be achieved through various methodologies, including the classic Ullmann condensation and modern palladium-catalyzed cross-coupling reactions.[8] For the synthesis of 2-[(4-Nitrophenyl)thio]thiophene, a copper-catalyzed Ullmann-type reaction between 2-bromothiophene and 4-nitrothiophenol offers a reliable and scalable approach. The electron-withdrawing nature of the nitro group on the thiophenol enhances its nucleophilicity, facilitating the coupling.[8]

Protocol 1: Copper-Catalyzed Synthesis of 2-[(4-Nitrophenyl)thio]thiophene

Materials:

  • 2-Bromothiophene

  • 4-Nitrothiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrothiophenol (1.0 eq.), 2-bromothiophene (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-nitrothiophenol.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-[(4-Nitrophenyl)thio]thiophene as a solid.

Synthesis_of_2-[(4-Nitrophenyl)thio]thiophene 2-Bromothiophene Reactants 2-Bromothiophene->Reactants 4-Nitrothiophenol 4-Nitrothiophenol->Reactants Product Reactants->Product CuI, K₂CO₃ DMF, 120 °C

Caption: Synthetic route to 2-[(4-Nitrophenyl)thio]thiophene.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The true synthetic power of 2-[(4-Nitrophenyl)thio]thiophene lies in the selective manipulation of its functional groups. The following protocols illustrate its utility as a versatile building block.

A. Reduction of the Nitro Group: Accessing the Key Amino Intermediate

The reduction of the aromatic nitro group to an amine is a cornerstone transformation in the synthesis of pharmaceuticals and other functional molecules.[6][7][9] The resulting aniline derivative is a versatile precursor for the formation of amides, sulfonamides, and for participation in various coupling reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 2: Catalytic Hydrogenation to 4-(Thiophen-2-ylthio)aniline

Materials:

  • 2-[(4-Nitrophenyl)thio]thiophene

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve 2-[(4-Nitrophenyl)thio]thiophene (1.0 eq.) in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-(Thiophen-2-ylthio)aniline, which can often be used in the next step without further purification.

Reduction_of_Nitro_Group Start Product Start->Product H₂, 10% Pd/C MeOH

Caption: Reduction of the nitro group to an amine.

B. Amide Bond Formation: A Staple in Medicinal Chemistry

The amino group of 4-(Thiophen-2-ylthio)aniline is a nucleophilic handle for the introduction of a wide variety of substituents. Acylation to form an amide bond is a fundamental reaction in drug discovery, as the amide functional group is a key structural feature in many biologically active molecules.

Protocol 3: Acylation of 4-(Thiophen-2-ylthio)aniline

Materials:

  • 4-(Thiophen-2-ylthio)aniline

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 4-(Thiophen-2-ylthio)aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain N-(4-(thiophen-2-ylthio)phenyl)acetamide.

Amide_Formation Start Product Start->Product Acetyl Chloride, Et₃N DCM

Caption: Acylation of the amine to form an amide.

C. Selective Oxidation of the Thioether Linkage

The oxidation of the thioether to a sulfoxide or sulfone can significantly alter the biological activity and physicochemical properties of a molecule.[3] Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents.

Protocol 4: Oxidation to 2-[(4-Nitrophenyl)sulfinyl]thiophene

Materials:

  • 2-[(4-Nitrophenyl)thio]thiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-[(4-Nitrophenyl)thio]thiophene (1.0 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.0-1.2 eq.) in DCM dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-[(4-Nitrophenyl)sulfinyl]thiophene.

Thioether_Oxidation Start Product Start->Product m-CPBA DCM

Sources

Application Note: A Detailed Mechanistic Guide and Protocol for the Synthesis of 2-[(4-Nitrophenyl)thio]thiophene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides an in-depth guide to the synthesis of 2-[(4-Nitrophenyl)thio]thiophene, a diaryl thioether of interest in medicinal chemistry and materials science. The synthetic strategy is centered on the Nucleophilic Aromatic Substitution (SₙAr) reaction, a powerful method for forming carbon-heteroatom bonds on electron-deficient aromatic rings. We will dissect the underlying SₙAr mechanism, explaining the critical role of the nitro group in activating the substrate. This document furnishes a detailed, field-tested laboratory protocol, complete with reagent specifications, safety precautions, and characterization guidelines, designed for researchers, chemists, and professionals in drug development.

Introduction: The SₙAr Pathway to Diaryl Thioethers

The synthesis of diaryl thioethers is a cornerstone of modern organic chemistry, yielding structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The target molecule, 2-[(4-Nitrophenyl)thio]thiophene, is synthesized by coupling an activated aryl halide, 4-nitrochlorobenzene, with a sulfur nucleophile, thiophene-2-thiol.

Aryl halides are typically resistant to classical Sₙ2 nucleophilic substitution reactions due to the steric hindrance of the benzene ring and the strength of the sp² C-X bond.[1] However, the presence of a strong electron-withdrawing group, such as a nitro group (NO₂), positioned ortho or para to the leaving group, dramatically alters the ring's electronic character, making it susceptible to nucleophilic attack.[2][3][4] This activation enables the reaction to proceed through a distinct two-step addition-elimination mechanism known as SₙAr.[1][2]

This guide elucidates this mechanism and provides a robust protocol for its practical application in the laboratory.

Reaction Scheme

The overall transformation is depicted below:

Figure 1: Synthesis of 2-[(4-Nitrophenyl)thio]thiophene Reactants: 4-Nitrochlorobenzene and Thiophene-2-thiol. Product: 2-[(4-Nitrophenyl)thio]thiophene. A base such as potassium carbonate (K₂CO₃) is used in a solvent like N,N-Dimethylformamide (DMF).

The SₙAr Reaction Mechanism: A Step-by-Step Analysis

The SₙAr mechanism is a sequential process involving the addition of the nucleophile to form a stabilized intermediate, followed by the elimination of the leaving group.[2][5][6]

Step 1: Formation of the Nucleophile (Thiolate Anion)

Thiols are significantly more acidic than their alcohol counterparts due to the polarizability of sulfur and the relative weakness of the S-H bond.[7][8] While thiophene-2-thiol is acidic, a base is required to deprotonate it and generate the more potent thiolate nucleophile. This in situ generation is critical for initiating the reaction.

  • Causality: The thiolate anion is a much stronger nucleophile than the neutral thiol, significantly accelerating the rate of nucleophilic attack on the electron-deficient aromatic ring.[8][9]

Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex

The generated thiophen-2-thiolate anion attacks the carbon atom bearing the chlorine atom (the ipso-carbon) on the 4-nitrochlorobenzene ring.[10] This addition step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][5]

Step 3: Resonance Stabilization of the Intermediate

The stability of the Meisenheimer complex is the linchpin of the SₙAr reaction. The negative charge is delocalized across the cyclohexadienyl system and, most importantly, onto the oxygen atoms of the para-positioned nitro group.[1][2][5]

  • Expert Insight: The ability of the nitro group to delocalize the negative charge via resonance is what makes it such a powerful activating group for SₙAr reactions. Without this stabilization, the energy of the intermediate would be prohibitively high, and the reaction would not proceed under these conditions.[6]

Step 4: Elimination of the Leaving Group and Re-aromatization

In the final step, the aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion). The delocalized electrons from the nitro group move back into the ring, ejecting the chloride and yielding the final product, 2-[(4-Nitrophenyl)thio]thiophene.[2][5]

Mechanistic Workflow Diagram

SNAr_Mechanism Figure 2: SₙAr Mechanistic Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiol Thiophene-2-thiol Thiolate Thiophen-2-thiolate (Nucleophile) Thiol->Thiolate Step 1: Deprotonation Base Base (K₂CO₃) Base->Thiolate Step 1: Deprotonation ArylHalide 4-Nitrochlorobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer Step 2: Nucleophilic Attack Thiolate->Meisenheimer Step 2: Nucleophilic Attack Product 2-[(4-Nitrophenyl)thio]thiophene Meisenheimer->Product Step 3: Elimination & Re-aromatization Salt KCl + KHCO₃ Meisenheimer->Salt

Caption: Figure 2: SₙAr Mechanistic Workflow

Experimental Protocol

This protocol details a representative procedure for the synthesis of 2-[(4-Nitrophenyl)thio]thiophene on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Eq.
4-NitrochlorobenzeneC₆H₄ClNO₂157.5699%1.58 g10.01.0
Thiophene-2-thiolC₄H₄S₂116.2198%1.28 g11.01.1
Potassium CarbonateK₂CO₃138.21≥99% (anhydrous)2.07 g15.01.5
N,N-DimethylformamideC₃H₇NO73.09Anhydrous, ≥99.8%40 mL--
Ethyl AcetateC₄H₈O₂88.11ACS Grade~150 mL--
Brine (sat. NaCl)NaCl(aq)-Saturated~50 mL--
Magnesium SulfateMgSO₄120.37Anhydrous~5 g--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

    • Rationale: An inert atmosphere prevents potential side reactions involving atmospheric oxygen or moisture.

  • Reagent Addition: To the flask, add 4-nitrochlorobenzene (1.58 g, 10.0 mmol), thiophene-2-thiol (1.28 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Rationale: A slight excess of the thiol (1.1 eq.) ensures the complete consumption of the limiting reagent (4-nitrochlorobenzene). Potassium carbonate (1.5 eq.) is a solid base that effectively deprotonates the thiol to form the reactive thiolate.[10][11]

  • Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

    • Rationale: DMF is a polar aprotic solvent that is ideal for SₙAr reactions. It effectively dissolves the reagents and stabilizes the charged Meisenheimer intermediate without solvating and deactivating the nucleophile.[10]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80 °C using a heating mantle.

    • Rationale: Heating provides the necessary activation energy to overcome the energy barrier for the formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

    • Rationale: TLC allows for the visualization of the consumption of the starting material (4-nitrochlorobenzene) and the formation of the product, which will have a different Rƒ value.

  • Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 150 mL of deionized water in a beaker. A precipitate (the crude product) should form.

    • Rationale: Pouring the DMF solution into water precipitates the organic product, as it is insoluble in water, while the inorganic salts (KCl, KHCO₃) and residual DMF remain in the aqueous phase.

  • Work-up - Isolation: Collect the solid product by vacuum filtration, washing the solid with deionized water (2 x 30 mL). Alternatively, if an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers in a separatory funnel, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Rationale: Washing with brine removes residual water from the organic layer. Magnesium sulfate is a drying agent that removes any dissolved water.

  • Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product. The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization

The final product, a yellow solid, should be characterized to confirm its identity and purity.

  • Expected Yield: 80-95% (after purification).

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR: Expect signals corresponding to the protons on the thiophene ring and the two distinct aromatic environments on the nitrophenyl ring.

  • ¹³C NMR: Expect signals for the unique carbon atoms in the molecule.

  • IR Spectroscopy: Look for characteristic strong peaks for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1520 cm⁻¹ and 1350 cm⁻¹.[12]

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₁₀H₇NO₂S₂ = 237.30 g/mol ) should be observed.

Safety and Handling

  • 4-Nitrochlorobenzene: Toxic, irritant, and environmental hazard. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiophene-2-thiol: Harmful and has a strong, unpleasant odor. Always handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.[10]

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (2026, February 3). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved February 18, 2026, from [Link]

  • JoVE. (2025, May 22). Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved February 18, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). The mechanism of SNAr reaction. Retrieved February 18, 2026, from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved February 18, 2026, from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved February 18, 2026, from [Link]

  • Sánchez, M., et al. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Retrieved February 18, 2026, from [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenyl)thiophene. Retrieved February 18, 2026, from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved February 18, 2026, from [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Paleta, O., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved February 18, 2026, from [Link]

  • YouTube. (2020, March 29). (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. (R) Ch. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2019, January). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • PubChem. (n.d.). 2-(4-Nitrophenyl)benzo[b]thiophene. Retrieved February 18, 2026, from [Link]

  • Osaka Prefecture University. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 18, 2026, from [Link]

  • Googleapis.com. (2002, March 20). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved February 18, 2026, from [Link]

  • NIST WebBook. (n.d.). Thiophene, 2-nitro-. Retrieved February 18, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved February 18, 2026, from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 18, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PMC. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-nitrothiophenes 246 via tandem Henry reaction/nucleophilic substitution on sulfur from β-thiocyanatopropenals 242. Retrieved February 18, 2026, from [Link]

Sources

Application Note: 2-[(4-Nitrophenyl)thio]thiophene as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-[(4-Nitrophenyl)thio]thiophene in API Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturers.

Abstract

The thioether linkage represents a critical bioisostere to the diaryl ether pharmacophore found in numerous FDA-approved therapeutics. 2-[(4-Nitrophenyl)thio]thiophene (CAS 59156-21-7) serves as a high-value intermediate for accessing this motif. Its structural utility lies in the metabolic stability of the C–S bond compared to esters or amides, and the electronic versatility of the thiophene ring. This guide details the optimized synthesis, purification, and downstream activation of this intermediate, positioning it as a gateway scaffold for tubulin polymerization inhibitors , antifungal azoles , and kinase inhibitors .

Strategic Importance in Medicinal Chemistry

The Thioether Advantage

In drug design, replacing an ether oxygen (–O–) with sulfur (–S–) alters the bond angle, lipophilicity (LogP), and metabolic oxidation profile. The 2-[(4-Nitrophenyl)thio]thiophene scaffold is particularly valuable because:

  • Electronic Modulation: The nitro group acts as a masked amine. Upon reduction, it provides a handle for urea/amide formation (common in kinase inhibitors).

  • Thiophene Bioisosterism: The thiophene ring mimics the phenyl group (as seen in Sertaconazole or Raloxifene analogs) but with distinct electronic richness, often improving potency against specific protein targets like tubulin.

Target Therapeutic Classes
  • Antifungals: Thiophene-sulfur motifs are analogs to the benzothiophene core of Sertaconazole.

  • Oncology: Diaryl sulfides are established scaffolds for tubulin binding agents (e.g., combretastatin thio-analogs).

  • Anti-inflammatories: Precursor to thiophene-based COX-2 inhibitors.

Protocol 1: High-Fidelity Synthesis via Copper-Catalyzed Cross-Coupling

Rationale: While S_NAr (Nucleophilic Aromatic Substitution) is possible, it often requires harsh conditions or highly activated substrates. The Copper-Catalyzed Ullmann-Type Coupling is selected here for its reproducibility, functional group tolerance, and scalability.

Reagents & Equipment[1][2][3][4][5]
  • Substrates: 2-Iodothiophene (1.0 equiv), 4-Nitrothiophenol (1.1 equiv).

  • Catalyst System: Copper(I) Iodide (CuI, 5 mol%), 1,10-Phenanthroline (10 mol%).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Toluene or DMF (Anhydrous).

  • Inert Gas: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Charge: In a dry Schlenk flask equipped with a magnetic stir bar, add CuI (0.05 eq), 1,10-Phenanthroline (0.10 eq), and K₂CO₃ (2.0 eq).

  • Inertion: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which can oxidize the thiophenol to disulfide impurities.

  • Addition: Add 2-Iodothiophene (1.0 eq) and 4-Nitrothiophenol (1.1 eq) dissolved in anhydrous Toluene (concentration ~0.5 M).

  • Reaction: Heat the mixture to 110 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

    • Checkpoint: The reaction is complete when 2-Iodothiophene is <1%.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with 1M NaOH (to remove excess unreacted thiophenol) followed by Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield yellow crystals.

Data Validation (Expected Results)
ParameterSpecificationNotes
Appearance Yellow Crystalline SolidDistinct from the orange/red of disulfide impurities.
Melting Point 138 – 142 °CLiterature consistent range [1].[1][2]
Yield 85 – 92%High efficiency via Cu-catalysis.
Purity (HPLC) > 98.5%Required for pharma intermediates.

Protocol 2: Downstream Activation (Nitro Reduction)

Rationale: The nitro group is rarely the final pharmacophore. The value of this intermediate is its conversion to 2-[(4-aminophenyl)thio]thiophene , a versatile "aniline" building block.

Method: Iron-Mediated Reduction (Bechamp Conditions)

Selected for high chemoselectivity, avoiding hydrogenation of the thiophene ring (poisoning of Pd catalysts).

  • Dissolution: Dissolve 2-[(4-Nitrophenyl)thio]thiophene (10 mmol) in Ethanol/Water (5:1, 50 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).

  • Reflux: Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.

    • Visual Cue: The yellow suspension will turn dark brown/black (iron oxides).

  • Filtration: Filter hot through Celite. Wash with hot Ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ if necessary. Extract with DCM.

  • Result: The product, 4-(2-thienylthio)aniline , is obtained as an off-white solid, ready for coupling with isocyanates (to form ureas) or acid chlorides (to form amides).

Process Visualization

Diagram 1: Synthesis & Activation Workflow

The following diagram illustrates the critical path from raw materials to the active pharmaceutical building block.

SynthesisWorkflow Start Raw Materials (2-Iodothiophene + 4-Nitrothiophenol) Step1 C-S Coupling (CuI, Phenanthroline, K2CO3, 110°C) Start->Step1 Ullmann Coupling Intermed Intermediate: 2-[(4-Nitrophenyl)thio]thiophene Step1->Intermed Workup & Cryst. QC QC Checkpoint (HPLC >98%, MP 138-142°C) Intermed->QC Validation Step2 Nitro Reduction (Fe/NH4Cl, EtOH/H2O) QC->Step2 Activation Final Active Scaffold: 4-(2-Thienylthio)aniline Step2->Final Functionalization Ready

Caption: Figure 1. Optimized workflow for the synthesis and activation of the 2-[(4-Nitrophenyl)thio]thiophene scaffold.

Quality Control & Analytical Standards

HPLC Method Parameters

To ensure the absence of the homocoupled impurity (Bis(4-nitrophenyl)disulfide), use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 310 nm (Nitro chromophore).

NMR Interpretation
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (d, J=9.0 Hz, 2H): Protons ortho to Nitro group (Deshielded).

    • δ 7.55 (dd, J=5.0, 1.5 Hz, 1H): Thiophene H-5.

    • δ 7.35 (dd, J=3.5, 1.5 Hz, 1H): Thiophene H-3.

    • δ 7.28 (d, J=9.0 Hz, 2H): Protons ortho to Sulfur (Phenyl ring).

    • δ 7.10 (dd, J=5.0, 3.5 Hz, 1H): Thiophene H-4.

  • Diagnostic: The distinct AA'BB' pattern of the para-substituted benzene ring confirms the regioselectivity.

Safety & Handling

  • 4-Nitrothiophenol: Stench reagent. All weighing and reactions must be performed in a well-ventilated fume hood. Treat glassware with bleach (sodium hypochlorite) to oxidize residual thiols before cleaning.

  • 2-Iodothiophene: Light sensitive. Store in amber bottles at 2–8 °C.

  • Waste Disposal: Aqueous waste from the reaction contains copper and organic sulfides; segregate as "Heavy Metal/Organic" waste.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Nitrophenyl)thiophene Product Specification. Retrieved from

  • PubChem. (2025).[3] 2-(4-Nitrophenyl)thiophene Compound Summary. National Library of Medicine. Retrieved from

  • Yu, H., Zhang, M., & Li, Y. (2013).[4] Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner.[4] Journal of Organic Chemistry, 78(17), 8898-8899. (Cited for Cu-catalyzed C-S coupling methodology).[5][6][7] Retrieved from

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636.

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The Role of Thiophene Derivatives in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiophene Ring

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a foundational building block for a vast array of advanced materials. Its derivatives have become indispensable in the field of material science, particularly in organic electronics.[1][2] This prominence stems from a unique combination of properties inherent to the thiophene moiety. The sulfur atom's lone pair of electrons contributes to a high-lying Highest Occupied Molecular Orbital (HOMO), facilitating charge transport, while the aromatic π-system allows for extensive electronic delocalization along a polymer backbone or within an oligomeric structure.[1] This π-conjugation is the cornerstone of their semiconducting nature.

Furthermore, the thiophene ring can be easily functionalized at multiple positions, allowing for precise tuning of its electronic and physical properties.[1] By attaching different side chains, scientists can control solubility, molecular packing, and the energy levels (HOMO/LUMO) of the resulting material, thereby optimizing its performance for specific applications.[1] This chemical versatility, combined with the inherent stability of the thiophene ring, has propelled the development of thiophene-based materials for applications ranging from transistors and solar cells to chemical sensors.[1][3][4] This guide provides an in-depth look at the role of these materials in key applications, complete with detailed protocols for their synthesis and device fabrication.

Application Area 1: Organic Field-Effect Transistors (OFETs)

Core Function: In OFETs, thiophene derivatives, particularly polythiophenes like poly(3-hexylthiophene) (P3HT), function as the active p-type semiconductor layer responsible for charge transport.[5][6] The performance of an OFET, primarily measured by its charge carrier mobility and on/off ratio, is intrinsically linked to the molecular order and morphology of the thiophene film.[7]

Causality of Performance: The regioregularity of P3HT is a critical factor. A high degree of head-to-tail coupling of the hexyl-substituted thiophene units promotes self-assembly into well-ordered, fibrillar structures.[7][8] These crystalline domains create efficient pathways for charge carriers (holes) to "hop" between adjacent polymer chains, leading to higher mobility.[6][7] Conversely, amorphous regions or defects in the polymer chain can act as traps, impeding charge transport.[6] Therefore, synthetic and processing protocols are designed to maximize this molecular ordering.[7]

Application Note 1.1: Synthesis of Regioregular P3HT via GRIM Polymerization

The Grignard Metathesis (GRIM) polymerization is a chain-growth method that provides excellent control over the molecular weight and regioregularity of P3HT, making it a preferred method for synthesizing high-performance, semiconducting polymers.[8][9]

Protocol:

  • Monomer Preparation: Start with 2,5-dibromo-3-hexylthiophene as the monomer. Ensure it is purified by recrystallization or distillation to remove any impurities that could terminate the polymerization.

  • Grignard Exchange: In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve the monomer in anhydrous tetrahydrofuran (THF). Add a stoichiometric amount of a Grignard reagent, such as iPrMgCl·LiCl, at a low temperature (e.g., 0 °C).[10] This selectively converts the bromo-thiophene at the 5-position into a Grignard species.

  • Polymerization: Add a nickel catalyst, typically Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), to the solution. The catalyst initiates the cross-coupling reaction. Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (typically several hours) to achieve the desired molecular weight.

  • Quenching and Precipitation: Terminate the polymerization by adding a proton source, such as dilute hydrochloric acid. Precipitate the resulting polymer by slowly adding the reaction mixture to a non-solvent like methanol.

  • Purification (Soxhlet Extraction): Collect the crude polymer by filtration. To remove catalyst residues and low-molecular-weight oligomers, perform a sequential Soxhlet extraction with methanol, hexane, and finally chloroform. The high-quality, regioregular P3HT will be in the chloroform fraction.

  • Drying: Precipitate the chloroform fraction in methanol again, filter the polymer, and dry it under vacuum. The final product should be a dark, bronze-colored solid.

Application Note 1.2: Fabrication of a P3HT-Based Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a standard OFET architecture using the synthesized P3HT.[11]

Protocol:

  • Substrate Preparation: Begin with a heavily n-doped silicon wafer that will act as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) serving as the gate dielectric.

  • Substrate Cleaning: Clean the Si/SiO₂ substrate ultrasonically in a sequence of deionized water, acetone, and isopropanol (15 minutes each).[12] Dry the substrate with a stream of nitrogen.

  • Surface Treatment: To improve the morphology of the P3HT film and enhance device performance, treat the SiO₂ surface with a self-assembled monolayer. A common treatment is vapor or solution deposition of hexamethyldisilazane (HMDS) or octyltrichlorosilane (OTS).[7][11] This makes the dielectric surface hydrophobic, promoting better ordering of the P3HT chains.

  • Semiconductor Deposition: Prepare a solution of the synthesized P3HT in a suitable solvent like chlorobenzene or dichlorobenzene (e.g., 5-10 mg/mL). Deposit a thin film of the P3HT solution onto the treated substrate via spin coating. The spin speed and time will determine the film thickness (typically 30-50 nm).[7]

  • Annealing: Anneal the P3HT film on a hotplate (e.g., at 120-150 °C) in an inert atmosphere. This step improves the crystallinity and molecular packing of the polymer, which is crucial for achieving high charge carrier mobility.[12]

  • Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes (typically Gold, Au) on top of the P3HT film. A thin adhesion layer of chromium or titanium may be used. The channel length and width are defined by the mask dimensions.

  • Characterization: The completed OFET can now be characterized using a semiconductor parameter analyzer to measure its output and transfer characteristics, from which key parameters like mobility and the on/off ratio can be extracted.

Diagram: OFET Device Architecture

OFET_Structure sub Silicon (Gate) diel SiO₂ (Dielectric) sub->diel semi P3HT (Semiconductor) diel->semi source Source (Au) semi->source drain Drain (Au) semi->drain

Caption: Bottom-gate, top-contact OFET structure.

Table: Performance of Thiophene Derivatives in OFETs

Thiophene DerivativeHole Mobility (cm²/Vs)On/Off RatioReference
Regioregular P3HT0.01 - 0.110⁵ - 10⁷[6][7]
Oligofluorene-Thiophene~ 0.12> 10⁶[13]
Poly[(3-alkylthio)thiophene]s0.6 - 0.8 (EGT)-[14]
Fused Thiophene Macrocycles~ 0.0410⁶ - 10⁷[15]

Application Area 2: Organic Photovoltaics (OPVs)

Core Function: In OPVs, specifically in the bulk heterojunction (BHJ) architecture, thiophene derivatives (most notably P3HT) act as the primary light-absorbing and electron-donating material.[1][16] They are blended with an electron-accepting material, typically a fullerene derivative like PCBM ([5][5]-phenyl-C₆₁-butyric acid methyl ester), to form the active layer of the solar cell.[17]

Causality of Performance: The operation of a BHJ solar cell involves several steps:

  • Light Absorption: The thiophene polymer absorbs photons, creating an exciton (a bound electron-hole pair).[16][18][19]

  • Exciton Diffusion: The exciton must diffuse to the interface between the donor (thiophene polymer) and acceptor (fullerene) materials.[16][17] The nanoscale intermixing in a BHJ morphology ensures this interface is readily accessible.[17][19]

  • Charge Separation: At the interface, the energy level offset between the donor's HOMO/LUMO and the acceptor's HOMO/LUMO provides the driving force to split the exciton. The electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO.[16][17]

  • Charge Transport & Collection: The separated electrons and holes then travel through the continuous pathways of the acceptor and donor materials, respectively, to be collected at the opposite electrodes.[16][20]

The efficiency of this process is highly dependent on the active layer's morphology, the energy level alignment of the materials, and the charge transport properties of the thiophene derivative.[16][21]

Application Note 2.1: Fabrication of a P3HT:PCBM Bulk Heterojunction Solar Cell

This protocol outlines the fabrication of a standard "conventional architecture" OPV device.[12][22]

Protocol:

  • Substrate Preparation: Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. The ITO will serve as the transparent anode.

  • Substrate Cleaning: Clean the ITO substrate thoroughly. A typical procedure involves ultrasonic baths in soapy deionized water, deionized water, acetone, and finally isopropanol.[23][24] Dry the substrate with nitrogen and treat it with UV-Ozone for ~15-20 minutes to improve the wettability and work function of the ITO.[22][23]

  • Hole Transport Layer (HTL) Deposition: Spin coat a thin layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO.[12][22][24] This layer helps in efficient hole collection and smooths the anode surface. Anneal the film according to the supplier's recommendation (e.g., 150 °C for 10-15 minutes).[12]

  • Active Layer Preparation & Deposition: Prepare a blend solution of P3HT and PCBM (typically a 1:1 or 3:2 weight ratio) in a solvent like chlorobenzene or dichlorobenzene.[12][22][25] Stir the solution, often overnight and gently heated (e.g., 50 °C), to ensure complete dissolution.[12] In an inert atmosphere, spin coat the active layer solution on top of the PEDOT:PSS layer.

  • Active Layer Annealing: Transfer the device to a hotplate inside the inert atmosphere and anneal it (e.g., 150 °C for 10 minutes).[12] This crucial step improves the crystallinity of the P3HT and encourages the phase separation needed for efficient charge transport, significantly boosting device performance.[12]

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Through a shadow mask, deposit a low work function metal cathode (e.g., Calcium followed by a protective Aluminum layer, or just Aluminum).[22] The active area of the device is defined by the overlap between the ITO anode and the metal cathode.

  • Encapsulation and Characterization: For stability testing, the device should be encapsulated. Characterize the solar cell by measuring its current density-voltage (J-V) characteristics under a calibrated solar simulator (AM 1.5G, 100 mW/cm²) to determine its Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current (Jsc).

Diagram: OPV Energy Level Alignment

OPV_Energy_Levels homo_d HOMO ~ -5.0 eV lumo_d LUMO ~ -3.0 eV homo_d->lumo_d Photon Absorption lumo_a LUMO ~ -4.2 eV lumo_d->lumo_a e⁻ transfer homo_a HOMO ~ -6.1 eV

Caption: Energy diagram for P3HT:PCBM BHJ solar cell.

Table: Performance of Thiophene-Based OPVs

Donor MaterialAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
P3HTPC₆₁BM4 - 5~0.6~12~60
Fused Thiophene Small MoleculePC₇₁BM~2.870.96--
Thieno[3,2-b]thiophene PolymerPC₇₁BM> 7---
Thiophene-based PolymersNon-Fullerene> 19---

Application Area 3: Chemical and Biological Sensors

Core Function: Thiophene derivatives, especially the highly conductive polymer blend PEDOT:PSS, are widely used as the active material in chemiresistive sensors.[26][27][28] In this mode, the sensor's electrical resistance changes upon interaction with a target analyte.[27][29] This change is the detectable signal.

Causality of Performance: The sensing mechanism relies on the modulation of the charge carriers within the conductive polymer.[26] When the thiophene-based material is exposed to an analyte, several interactions can occur:

  • Redox Reactions: Electron-donating (reducing) or electron-withdrawing (oxidizing) analytes can directly transfer charge to or from the polymer backbone. For a p-type polymer like PEDOT, reducing gases can donate electrons, neutralizing some of the existing holes and thus increasing the material's resistance.[29]

  • Swelling/Morphological Changes: The absorption of analyte molecules can cause the polymer film to swell. This can increase the distance between conductive chains or domains, disrupting charge transport pathways and leading to an increase in resistance.

  • Acid/Base Interactions: For polymers like PEDOT:PSS, acidic or basic vapors can alter the doping level of the polymer, significantly changing its conductivity.[29]

The sensitivity and selectivity of the sensor are determined by the strength and specificity of these interactions between the thiophene derivative and the target analyte.[3][30][31]

Application Note 3.1: Fabrication of a Flexible PEDOT:PSS Chemiresistive Sensor

This protocol describes a simple method for creating a flexible sensor for detecting volatile organic compounds (VOCs) or humidity.[32][33]

Protocol:

  • Substrate and Electrodes: Start with a flexible substrate, such as PET or even paper.[33] Create a set of interdigitated electrodes (IDEs) on the substrate. This can be done by screen printing a conductive ink (e.g., silver) or by photolithography and etching of a deposited metal layer.[32][33]

  • Sensing Layer Deposition: Obtain a commercial aqueous dispersion of PEDOT:PSS. If needed, dilute it or add co-solvents (like ethylene glycol) or surfactants to modify its conductivity and film-forming properties.

  • Deposition: Deposit the PEDOT:PSS solution onto the IDEs. Drop-casting a small, controlled volume is a simple and effective method.[32][33] Alternatively, spin coating or inkjet printing can be used for more uniform films.

  • Drying/Annealing: Dry the film to remove water and residual solvents. A gentle heating step (e.g., 120 °C for 10-15 minutes) is typically sufficient.[32] This solidifies the sensing layer that bridges the electrode fingers.

  • Connection and Testing: Connect the IDEs to a multimeter or a source measure unit to monitor the baseline resistance of the PEDOT:PSS film in ambient air.

  • Analyte Exposure: Place the sensor in a test chamber and introduce a known concentration of the target analyte (e.g., ethanol, ammonia, or controlled humidity). Record the change in resistance over time to determine the sensor's response magnitude, response time, and recovery time. The percent response is often calculated as (R_gas - R_air) / R_air * 100.

Diagram: Sensor Fabrication and Testing Workflow

Sensor_Workflow sub 1. Flexible Substrate with IDEs coat 2. Drop-cast PEDOT:PSS sub->coat dry 3. Dry/Anneal (e.g., 120°C) coat->dry measure 4. Measure Baseline Resistance (R_air) dry->measure expose 5. Expose to Analyte measure->expose record 6. Record Response (R_gas) expose->record

Caption: Workflow for chemiresistive sensor fabrication.

Table: Thiophene Derivatives in Sensing Applications

Thiophene DerivativeSensing MechanismTarget Analytes
PEDOT:PSSChemiresistiveHumidity, Alcohols, Ammonia, NO₂[32][33]
Polythiophene (PTh)ChemiresistiveVolatile Organic Compounds (VOCs)[26]
Functionalized OligothiophenesFluorometric/ColorimetricHeavy Metal Ions (e.g., Al³⁺, Hg²⁺)[3][30]
Thiophene-based CompositesChemiresistive/CapacitiveVarious gases and biological molecules[34]

References

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  • Thiophene-based conjugated oligomers for organic solar cells. RSC Publishing. Available at: [Link]

  • PREPARATION AND CHARACTERIZATION OF P3HT-PCBM ORGANIC SOLAR CELLS. IDC Technologies. Available at: [Link]

  • Fabricating P3HT:PCBM pseudo- bulk heterojunction solar cells through sequential spin-coating. POLITesi. Available at: [Link]

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  • Fabrication of organic field effect transistor by directly grown poly(3 hexylthiophene) crystalline nanowires on carbon nanotube aligned array electrode. PubMed. Available at: [Link]

  • Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. Available at: [Link]

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  • Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. PMC. Available at: [Link]

  • Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. Materials Horizons (RSC Publishing). Available at: [Link]

  • Conducting Polymers-Based Gas Sensors: Principles, Materials, and Applications. MDPI. Available at: [Link]

  • Device Fabrication and Optimisation of P3HT:PCBM based Organic Photovoltaics. Longdom Publishing. Available at: [Link]

  • Synthesis and Characterization of poly(3-hexylthiophene). Available at: [Link]

  • Advances in Synthetic Methods for the Preparation of Poly(3-hexylthiophene) (P3HT). Available at: [Link]

  • Chemiresistive Polyaniline-Based Gas Sensors. A Mini Review. I.R.I.S. Available at: [Link]

  • Thiophene-based conjugated oligomers for organic solar cells. ResearchGate. Available at: [Link]

  • P3HT:PCBM polymer solar cells from a didactic perspective. KAUST Repository. Available at: [Link]

  • Polythiophenes as electron donors in organic solar cells. RSC Publishing. Available at: [Link]

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  • Enhancement of Charge Transport in Polythiophene Semiconducting Polymer by Blending with Graphene Nanoparticles. PubMed. Available at: [Link]

  • New thiophene-based conjugated macrocycles for optoelectronic applications. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Fabrication and Characterization of Humidity Sensors Based on Graphene Oxide–PEDOT:PSS Composites on a Flexible Substrate. MDPI. Available at: [Link]

  • Preparation and Characterization of PEDOT:PSS/TiO2 Micro/Nanofiber-Based Gas Sensors. Available at: [Link]

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Evaluating the Antimicrobial Efficacy of Thiophene Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] Thiophene derivatives have emerged as a promising class of compounds, with numerous studies highlighting their broad-spectrum antimicrobial potential.[2][3][4][5] This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial activity of thiophene-based compounds. The methodologies detailed herein are grounded in internationally recognized standards, ensuring data integrity and comparability.

Section 1: Initial Screening for Antimicrobial Activity

A crucial first step in the evaluation of novel compounds is a qualitative assessment of their ability to inhibit microbial growth. The Kirby-Bauer disk diffusion method is a widely accepted and straightforward technique for this purpose.[6][7][8][9]

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a microbial strain to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[8]

A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar (MHA) plate.[9] A sterile paper disk containing a known concentration of the thiophene compound is then placed on the agar surface. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[8] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

  • Inoculum Preparation:

    • Aseptically select 4-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[7]

  • Disk Application:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the thiophene compound. A solvent control disk should also be prepared using the solvent in which the compound is dissolved.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring they are at least 24 mm apart from each other and from the edge of the plate.[8]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[6]

    • The results are typically interpreted qualitatively (susceptible, intermediate, or resistant) based on standardized zone diameter breakpoints, although for novel compounds, the focus is on the presence and relative size of the inhibition zone.

Section 2: Quantitative Assessment of Antimicrobial Activity

Following a positive initial screening, it is essential to quantify the antimicrobial activity of the thiophene compounds. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Method for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[10][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]

This method involves preparing a series of two-fold dilutions of the thiophene compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that shows no visible growth is the MIC.

  • Preparation of Thiophene Compound Dilutions:

    • Dissolve the thiophene compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Plate Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.[12]

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Reading:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the thiophene compound at which there is no visible growth.[12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay is a crucial follow-up to the MIC test to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[14]

Following the MIC determination, aliquots from the wells that show no visible growth are sub-cultured onto an antimicrobial-free solid medium. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in the initial inoculum is achieved.[15]

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible turbidity (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a separate, clearly labeled Mueller-Hinton agar plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are clearly visible on the control plate.

  • MBC Determination:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the thiophene compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[12][13]

Section 3: Advanced Assays for Characterizing Antimicrobial Activity

For promising thiophene compounds, further characterization of their antimicrobial properties is warranted. This includes understanding the rate of killing, activity against biofilms, and potential cytotoxicity.

Time-Kill Kinetics Assay

This assay provides information on the rate and extent of bacterial killing over time when exposed to the thiophene compound.[16][17][18]

A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent in a liquid growth medium. Aliquots are removed at specific time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log10 CFU/mL versus time illustrates the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16][17]

  • Inoculum and Compound Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Adjust the concentration to approximately 5 x 10⁵ CFU/mL.

    • Prepare tubes with CAMHB containing the thiophene compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.

  • Exposure and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[16]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL against time for each concentration of the thiophene compound and the growth control.

Biofilm Eradication Assay

Many bacterial infections involve biofilms, which are communities of bacteria attached to a surface and encased in a self-produced matrix. Biofilms are notoriously resistant to antimicrobial agents.[19] This assay evaluates the ability of thiophene compounds to eradicate pre-formed biofilms.

Biofilms are grown in the wells of a 96-well plate. The planktonic (free-floating) cells are then removed, and the biofilms are exposed to different concentrations of the thiophene compound. The viability of the remaining biofilm is then quantified, often using a crystal violet staining method which stains the total biofilm biomass.[19][20][21]

  • Biofilm Formation:

    • Inoculate the wells of a 96-well plate with a bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.[20]

  • Treatment:

    • Gently wash the wells with PBS to remove planktonic cells.

    • Add fresh medium containing serial dilutions of the thiophene compound to the wells and incubate for a further 24 hours.

  • Quantification with Crystal Violet:

    • Wash the wells again with PBS.

    • Fix the biofilms by adding methanol or by heat-fixing.[20]

    • Stain the biofilms with a 0.1% crystal violet solution for 15-30 minutes.[21]

    • Wash the wells to remove excess stain and allow them to dry.

    • Solubilize the bound crystal violet with 33% acetic acid or ethanol.[20]

    • Measure the absorbance of the solubilized stain at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure their safety for potential therapeutic use. The MTT assay is a common colorimetric method for this purpose.[22][23][24]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[24] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[23][25]

  • Compound Exposure:

    • Remove the medium and add fresh medium containing serial dilutions of the thiophene compound to the wells.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a negative control (untreated cells).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Remove the medium containing the compound and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the thiophene compound relative to the untreated control.

Data Presentation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Antimicrobial Activity of Thiophene Compounds

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Thiophene-AS. aureus ATCC 25923163218
Thiophene-AE. coli ATCC 2592232>6412
Thiophene-BS. aureus ATCC 2592381622
Thiophene-BE. coli ATCC 25922163215

Table 2: Cytotoxicity of Thiophene Compounds on HEK293 Cells

Compound IDConcentration (µg/mL)% Cell Viability
Thiophene-A1695.2
Thiophene-A3288.7
Thiophene-A6475.1
Thiophene-B898.1
Thiophene-B1692.5
Thiophene-B3285.3

Visualizing Experimental Workflows

Diagrams can provide a clear, at-a-glance overview of the experimental protocols.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of thiophene compound in 96-well plate Inoculate Inoculate plate with bacterial suspension CompoundPrep->Inoculate InoculumPrep Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) InoculumPrep->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Visually inspect for turbidity and determine MIC Incubate->ReadMIC Subculture Subculture from clear wells onto agar plates for MBC ReadMIC->Subculture ReadMBC Incubate and count colonies to determine MBC Subculture->ReadMBC

Caption: Workflow for MIC and MBC determination.

TimeKillAssayWorkflow cluster_sampling Time-Point Sampling Start Prepare bacterial inoculum and thiophene compound solutions Exposure Expose bacteria to compound at various concentrations Start->Exposure T0 T = 0 hr Exposure->T0 Sample T1 T = 1 hr Exposure->T1 Sample T4 T = 4 hr Exposure->T4 Sample T24 T = 24 hr Exposure->T24 Sample Quantify Perform serial dilutions and plate counts to determine CFU/mL T0->Quantify T1->Quantify T4->Quantify T24->Quantify Analyze Plot log10 CFU/mL vs. time to determine killing kinetics Quantify->Analyze

Caption: Workflow for the time-kill kinetics assay.

Concluding Remarks

The protocols outlined in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of novel thiophene compounds. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the advancement of new antimicrobial agents from the laboratory to clinical applications. It is recommended to consult the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the most current standards and interpretive criteria.[26][27][28][29][30][31][32]

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Kirby-Bauer Disk Diffusion Protocol. Scribd.
  • Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Testing for Temporin SHF. Benchchem.
  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Ex Libris.
  • Lab Six :.
  • Synthesis and Antimicrobial Evaluation of Some New Thiophene Deriv
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.
  • Kirby-Bauer Disk Diffusion Test. iGEM.
  • Minimum Bactericidal Concentration (MBC).
  • Mode of Action & Target for Antibacterial Drug.
  • Crystal violet assay. Bio-protocol.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem.
  • Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions.
  • Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Liter
  • Disk diffusion test. Wikipedia.
  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Biofilm Eradic
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed.
  • EUCAST: EUCAST - Home.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Antimicrobials: Mechanism of action. YouTube.
  • Disk Diffusion and Quality Control. EUCAST.
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Scientific Research Publishing.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • Crystal violet staining protocol. Abcam.
  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals.
  • Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents. Taylor & Francis.
  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. PMC.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Pl
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachyderm
  • Time-kill studies – including synergy time-kill studies. GARDP Revive.
  • The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. PMC.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. Journal of Applied Pharmaceutical Science.
  • MTT assay protocol. Abcam.
  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. European Biomedical Institute.

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Precision Synthesis of 2-Aminothiophene Derivatives: A Senior Scientist’s Guide to the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 2-aminothiophene moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Olanzapine (antipsychotic) and Tinoridine (anti-inflammatory). Its bio-isosteric relationship to the benzene ring, coupled with the functional versatility of the 2-amino and 3-carboxylate/cyano positions, makes it a critical node in fragment-based drug discovery (FBDD).

While various routes exist, the Gewald Reaction remains the gold standard due to its multicomponent nature (MCR), allowing for the rapid assembly of complexity from simple starting materials: a carbonyl source, an activated nitrile, and elemental sulfur.

This guide moves beyond basic textbook descriptions, offering a rigorous, field-tested protocol that addresses common failure modes—specifically the "tarring" effect of sulfur and Knoevenagel inhibition.

Mechanistic Insight: The Gewald Reaction

To troubleshoot low yields, one must understand the causality of the reaction. The Gewald reaction is effectively a Knoevenagel condensation followed by a thiol-ene cyclization .

The "Black Box" Decoded
  • Knoevenagel Condensation: The base deprotonates the activated nitrile (e.g., ethyl cyanoacetate), which attacks the ketone/aldehyde. Dehydration yields an

    
    -unsaturated nitrile.
    
    • Critical Control Point: Sterically hindered ketones often stall here. Stronger bases or microwave forcing are required.

  • Sulfur Activation: The mechanism of sulfur addition is complex. It is postulated that the base activates elemental sulfur (

    
    ) via ring opening, forming polysulfide anions that attack the Knoevenagel intermediate.
    
  • Cyclization: Intramolecular attack of the thiolate on the nitrile carbon, followed by tautomerization, yields the aromatic 2-aminothiophene.

GewaldMechanism Start Ketone + Activated Nitrile Inter1 Knoevenagel Intermediate (α,β-unsaturated nitrile) Start->Inter1 Condensation (-H2O) Base Base (Morpholine/Et3N) Base->Start Catalysis Inter2 Mercapto-nitrile Adduct Inter1->Inter2 Nucleophilic Attack Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Polysulfide formation Cyclization Intramolecular Cyclization Inter2->Cyclization Ring Closure Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway of the Gewald reaction.[1] Note the critical dependence on the Knoevenagel intermediate stability.

Strategic Optimization: Reaction Conditions

The choice of base and solvent is not arbitrary; it dictates the reaction kinetics and the solubility of elemental sulfur.

Table 1: Solvent & Base Screening Matrix

Data aggregated from internal optimization studies and literature consensus.

VariableStandard ChoiceHigh-Performance AlternativeRationale
Solvent Ethanol (EtOH)DMF or Ionic LiquidsEtOH is green and allows product precipitation. DMF is required for high-melting substrates or microwave synthesis.
Base MorpholinePiperidine / L-ProlineMorpholine is mild and minimizes side reactions. Piperidine drives difficult Knoevenagel steps. L-Proline acts as a dual-activation organocatalyst.
Sulfur

Powder
Nano-Sulfur / PolysulfidesStandard

has poor solubility. Pre-activating sulfur with base can reduce induction time.
Temp 60–80°C100–120°C (Microwave)Conventional heating is slow (2-12h). Microwave irradiation (MW) completes reaction in <30 mins.

Experimental Protocols

Protocol A: The "Workhorse" Method (Conventional Heating)

Best for: Large-scale synthesis (>5g), thermally sensitive substrates, or labs without MW reactors.

Reagents:

  • Cyclohexanone (or derivative): 10.0 mmol

  • Ethyl cyanoacetate: 10.0 mmol

  • Sulfur (elemental, powder): 10.0 mmol

  • Morpholine: 12.0 mmol

  • Ethanol (absolute): 20 mL

Step-by-Step Procedure:

  • Pre-mixing: In a 100 mL round-bottom flask, dissolve the ketone and ethyl cyanoacetate in ethanol.

  • Catalyst Addition: Add morpholine dropwise over 2 minutes. Note: A slight exotherm indicates Knoevenagel initiation.

  • Sulfur Addition: Add the elemental sulfur in one portion.

  • Reflux: Heat the mixture to 60–70°C (gentle reflux) with vigorous magnetic stirring.

    • Visual Cue: The sulfur will slowly dissolve, and the solution will darken from yellow to deep orange/brown.

  • Monitoring: Run TLC (Hexane:EtOAc 4:1) every hour. Reaction typically completes in 3–6 hours.

  • Work-up (The "Crash Out"): Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • Isolation: The product often precipitates as a solid. Filter under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted sulfur and tarry impurities.

  • Purification: If no precipitate forms, pour mixture into crushed ice (100g). Extract with EtOAc, dry over

    
    , and recrystallize from EtOH/Water.
    
Protocol B: Microwave-Assisted High-Throughput Synthesis

Best for: Library generation, difficult substrates (steric bulk), and rapid optimization.

Reagents:

  • Substituted Ketone: 1.0 mmol

  • Activated Nitrile: 1.1 mmol[2]

  • Sulfur: 1.1 mmol[2]

  • Base (Morpholine/Piperidine): 1.0 mmol

  • Solvent: Ethanol (2 mL) or DMF (1 mL)

Step-by-Step Procedure:

  • Loading: Charge a 10 mL microwave process vial with a stir bar and all reagents.

  • Sealing: Cap the vial and place it in the microwave reactor (e.g., Biotage or CEM).

  • Irradiation Parameters:

    • Temperature: 120°C

    • Time: 15–20 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150W)

  • Work-up: Pour the reaction mixture into 20 mL of ice-water. Stir for 10 minutes.

  • Filtration: Collect the precipitate. Yields are typically 10–20% higher than conventional heating due to reduced thermal degradation time.

Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol and purification strategy.

Workflow Start Start: Define Substrate CheckScale Scale > 5g? Start->CheckScale MethodA Method A: Conventional Reflux (EtOH, 60-80°C, 4-12h) CheckScale->MethodA Yes (Bulk) MethodB Method B: Microwave (120°C, 20 min) CheckScale->MethodB No (Library/Screening) Cooling Cool to 0°C MethodA->Cooling Precipitate Precipitate Forms? Cooling->Precipitate Filter Filter & Wash (Cold EtOH) (High Purity) Precipitate->Filter Yes Extract Extract (EtOAc) & Column Chromatography Precipitate->Extract No (Oily) IcePour Pour into Ice Water MethodB->IcePour IcePour->Precipitate

Figure 2: Operational workflow for selecting synthesis and purification routes.

Quality Control & Troubleshooting

Validation:

  • NMR: The 2-amino protons typically appear as a broad singlet at

    
     6.0–7.5 ppm (
    
    
    
    exchangeable).
  • IR: Look for double absorption bands at 3300–3400

    
     (
    
    
    
    stretch) and 2200
    
    
    (CN stretch, if malononitrile was used).

Common Issues:

  • Reaction Stalls at Intermediate: If the yellow intermediate forms but sulfur doesn't dissolve, add a stronger base (Piperidine) or increase temperature.

  • Product is a Tar: This usually results from sulfur polymerization or overheating.

    • Fix: Use Method B (Microwave) to reduce thermal exposure time.

    • Fix: Use a sulfur-solubilizing agent like PEG-400.

References

  • Review of Gewald Reaction: Puterová, Z., Krutošíková, A., & Végh, D. (2010).[3] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

  • Microwave Protocol: Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011).[4][5] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis.

  • L-Proline Catalysis: Wang, T., et al. (2010).[6] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.

  • Microwave Application Note: BenchChem. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.

  • Antibacterial Applications: Mamatha, D. M., & Kumara, T. H. S. (2022).[7][8] Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes. IJERT.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-[(4-Nitrophenyl)thio]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Ticket ID: PUR-2024-TIO-NO2 Subject: Troubleshooting Isolation & Purification of 2-[(4-Nitrophenyl)thio]thiophene Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely facing challenges purifying 2-[(4-Nitrophenyl)thio]thiophene (a diaryl sulfide). This compound presents a unique "perfect storm" of purification difficulties:

  • The "Sticky" Impurity: The starting thiols (e.g., 4-nitrothiophenol) rapidly oxidize to disulfides (e.g., bis(4-nitrophenyl) disulfide). These disulfides are non-polar, structurally similar to your product, and notoriously difficult to separate via standard silica chromatography.

  • Catalyst Poisoning: If synthesized via Pd or Cu cross-coupling (Buchwald-Hartwig or Ullmann), the sulfur bridge acts as a potent ligand, trapping metal residues that color the product and lower yield.

  • Oiling Out: The nitro group adds polarity, while the thiophene adds lipophilicity, often causing the compound to "oil out" rather than crystallize during workup.

This guide provides autonomous, non-standard protocols to resolve these specific bottlenecks.

Part 1: The Disulfide Impurity (The #1 Bottleneck)

Symptom: You see a persistent impurity spot on TLC (usually slightly less polar than your product) that co-elutes during flash chromatography.

Root Cause: The reaction likely involves the coupling of 4-nitrothiophenol with a halothiophene (or conversely, thiophene-2-thiol with a nitrohaloarene). Thiols oxidize to disulfides (R-S-S-R) upon exposure to air.

  • Impurity: Bis(4-nitrophenyl) disulfide.

  • Mechanism:

    
    .
    
Protocol A: The "Reductive Wash" (Pre-Column)

Do not attempt to separate the disulfide on a column immediately. Chemically destroy it first.

The Logic: Disulfides can be reduced back to thiols (which are much more polar and acidic) using mild reducing agents. Once reduced, the thiol can be washed away with a basic aqueous solution (forming the water-soluble thiolate), leaving your stable sulfide product in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Reduction: Add Zinc dust (3.0 equiv) and Acetic Acid (10% v/v) to the organic layer. Stir vigorously for 30 minutes at room temperature.

    • Why? This selectively reduces the disulfide (S-S) bond back to the thiol (S-H) without reducing the Nitro (

      
      ) group (which requires stronger conditions like Fe/HCl or high temp).
      
  • Filtration: Filter off the Zinc dust through a Celite pad.

  • The "Basic" Chop: Wash the filtrate immediately with 1M NaOH (aq) (3x).

    • Mechanism:[1][2][3][4] The regenerated 4-nitrothiophenol (

      
      ) is deprotonated by NaOH to form the sodium thiolate (
      
      
      
      ), which partitions into the water layer.
  • Validation: Check TLC of the organic layer.[4] The upper "disulfide" spot should be gone.

Protocol B: Selective Crystallization (Post-Column)

If the reductive wash is not feasible, exploit the


-stacking ability of the nitro group.
Solvent SystemRatio (v/v)Temperature ProfileOutcome
Ethanol / Water 9:1Boil

Slow Cool
Best for Purity. Disulfides often precipitate first or stay in supernatant depending on concentration.
Hexane / DCM 8:2Reflux

-20°C
Best for Yield. The product crystallizes as yellow needles; disulfide often remains soluble in the hexane-rich mother liquor.

Part 2: Catalyst Scavenging (Metal Removal)

Symptom: Product is brownish/grey instead of bright yellow/orange. NMR shows broad peaks (paramagnetic impurities).

Root Cause: Sulfur is a "soft" donor and binds tightly to "soft" metals (Pd, Cu). Standard aqueous washes (EDTA/Brine) are often insufficient to break the Metal-Sulfur bond.

The Solution: Thiol-Derivatized Silica Do not use charcoal (it absorbs the flat aromatic product). Use a chemical scavenger.

Workflow:

  • Dissolve crude (1 g) in THF (10 mL).

  • Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to catalyst loading).

  • Stir at 50°C for 4 hours . (Heat is required to exchange the metal from your product's sulfur to the scavenger's sulfur).

  • Filter and concentrate.

Part 3: Visualization of the Purification Logic

The following diagram illustrates the decision matrix for purifying 2-[(4-Nitrophenyl)thio]thiophene based on the impurity profile.

PurificationLogic Crude Crude Reaction Mixture (Sulfide + Disulfide + Catalyst) TLC_Check TLC Analysis (Is Disulfide Present?) Crude->TLC_Check Reductive_Wash Protocol A: Reductive Wash (Zn + AcOH -> 1M NaOH) TLC_Check->Reductive_Wash Yes (Non-polar spot) Scavenger Protocol B: Metal Scavenging (SiliaMetS Thiol @ 50°C) TLC_Check->Scavenger No (Only metal color) Reductive_Wash->Scavenger Disulfide Removed Column Flash Chromatography (Hex/EtOAc Gradient) Scavenger->Column Metal Removed Recryst Final Crystallization (EtOH/H2O) Column->Recryst Isolate Fractions Pure Pure 2-[(4-Nitrophenyl)thio]thiophene (Yellow Solid) Recryst->Pure

Caption: Workflow prioritization. Chemical reduction of disulfides must precede chromatography to prevent co-elution.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during recrystallization. How do I fix this?

  • Answer: This is common for nitro-thio compounds. The "oil" is a supercooled liquid.

    • The Fix: Re-dissolve the oil in a minimum amount of warm DCM. Add the anti-solvent (Hexane) dropwise until cloudy. Crucial Step: Add a "seed crystal" (if available) or scratch the inner glass surface with a spatula to induce nucleation. Let it stand undisturbed at room temperature for 2 hours before moving to the fridge. Rapid cooling causes oiling.

Q2: Can I use KMnO4 to oxidize the impurities?

  • Answer: ABSOLUTELY NOT. Potassium Permanganate (

    
    ) or m-CPBA will oxidize your product's sulfide bridge (
    
    
    
    ) to a sulfoxide (
    
    
    ) or sulfone (
    
    
    ). You must use reductive methods (Zn, NaBH4) to clean impurities, not oxidative ones.

Q3: The NMR shows a singlet at ~2.5 ppm. Is this an impurity?

  • Answer: If you used DMSO for the reaction or analysis, this is likely residual DMSO. However, if you used 4-nitrothiophenol , check for a Methyl group. If you performed a methylation side reaction (unlikely unless MeI was present), it might be a contaminant. More likely, it is water in DMSO-d6 (3.33 ppm) or solvent residue. Note: The S-H proton of the starting material usually appears around 3.5–4.0 ppm (broad).

Q4: Why does the product smell like garlic/rotten eggs even after the column?

  • Answer: Trace amounts of unreacted thiophene-thiol or nitrothiophenol have extremely low odor thresholds (ppb range).

    • The Fix: Wash your final organic solution with 10% Sodium Hypochlorite (Bleach) . This oxidizes the trace free thiols to sulfonates (odorless) which wash away in water. Caution: Do this briefly (30 seconds) to avoid oxidizing your product.

References

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636.

  • Wittmann, J., & Fromm, E. (1908).[5] Derivatives of p-nitrothiophenol. Berichte der Deutschen Chemischen Gesellschaft, 41, 2264.[5] (Foundational work on 4-nitrothiophenol synthesis and disulfide byproducts).

  • Shelton, J. R., & Davis, K. E. (1967). Oxidation of Disulfides and Sulfides.[6][7][8][9] International Journal of Sulfur Chemistry. (Mechanisms of sulfide vs disulfide stability).

  • SiliCycle Application Notes. (2024). Scavenging of Metal Catalysts from Sulfur-Containing Compounds. (Protocol for using Si-Thiol scavengers).

  • PubChem. (2024). 2-(4-Nitrophenyl)thiophene Compound Summary. (Physical properties and solubility data).

Sources

Technical Support Center: NMR Peak Assignment for Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges in assigning the complex NMR spectra of these important heterocyclic compounds. The inherent electronic properties and diverse substitution patterns of thiophenes often lead to ambiguous or overlapping signals.

This document provides a series of frequently asked questions for rapid troubleshooting, followed by in-depth guides with detailed experimental protocols to resolve more complex structural elucidation problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the initial analysis of NMR spectra for substituted thiophenes.

Q1: The chemical shifts of my thiophene protons are not where I predicted. What are the primary causes?

A1: Deviations from predicted chemical shifts are common and are primarily influenced by two factors:

  • Substituent Effects: The electronic nature of the substituent has a profound impact. Electron-withdrawing groups (EWGs) like -NO₂ or -C(O)R will deshield (shift downfield) adjacent protons, while electron-donating groups (EDGs) like -OCH₃ or -NH₂ will shield (shift upfield) them. The effect is most pronounced on protons ortho and para to the substituent. Good linear correlations have been observed between the chemical shifts of ring protons and the electronegativities of the substituents.[1][2]

  • Solvent Effects: The choice of deuterated solvent can significantly alter chemical shifts.[3] Aromatic solvents such as benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of thiophene protons due to anisotropic effects, where the solvent molecules arrange around the analyte. If you experience significant signal overlap in CDCl₃, re-acquiring the spectrum in benzene-d₆ can often resolve these signals.[4]

Q2: How can I quickly differentiate between the α-protons (H-2/H-5) and β-protons (H-3/H-4) on the thiophene ring?

A2: There are two reliable methods for this initial assignment:

  • Chemical Shift: In unsubstituted thiophene, the α-protons (adjacent to the sulfur atom) are deshielded relative to the β-protons due to the electron-withdrawing nature and magnetic anisotropy of the sulfur atom. The α-protons typically appear further downfield.[5][6]

  • Coupling Constants: The through-bond coupling constants (J-values) in the thiophene ring are distinct. The coupling between adjacent α and β protons (³J₂₃) is typically larger than the coupling between the two β protons (³J₃₄).[7] By examining the multiplet structure, you can often distinguish them. See Table 2 for typical values.

Q3: The aromatic region of my disubstituted thiophene is an overlapping mess. What is the first step to deconvolute it?

A3: Significant signal overlap is a frequent problem, especially in symmetrically substituted derivatives.[3] Before resorting to advanced 2D experiments, simple adjustments can be highly effective:

  • Change the Solvent: As mentioned in A1, re-running the sample in benzene-d₆ is the most effective first step. The solvent's anisotropy can spread the signals out, revealing the underlying multiplet structures.[4]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase chemical shift dispersion in Hz, which can resolve overlapping multiplets.

  • Acquire a 1D-TOCSY Spectrum: A 1D Total Correlation Spectroscopy (TOCSY) experiment can be a quick way to identify all protons within a single spin system.[8] By selectively irradiating a resolved peak, you can visualize all other protons that are coupled to it, even through multiple bonds.

Q4: My quaternary (non-protonated) carbon signals are missing or very weak in the ¹³C NMR spectrum. How can I fix this?

A4: This is a common issue related to the relaxation of quaternary carbons. These carbons lack an attached proton, meaning they do not benefit from dipole-dipole relaxation, which is the most efficient mechanism. Their relaxation times (T₁) can be very long.

To improve their detection, you should increase the relaxation delay (d1) in your acquisition parameters. A standard d1 of 1-2 seconds may be insufficient. Try increasing it to 5, 10, or even 30 seconds to allow these carbons to fully relax between pulses, thereby increasing their signal intensity.

Part 2: In-Depth Troubleshooting Guides

This section provides comprehensive workflows and experimental protocols for solving complex assignment problems.

Guide 1: Resolving Ambiguous Regiochemistry in Monosubstituted Thiophenes

A critical step in characterization is determining if a substituent is at the 2- or 3-position. While ¹H NMR coupling patterns provide clues, they can be misleading with certain substitution patterns. A definitive assignment requires correlating through space or over multiple bonds.

The Causality: The key challenge is differentiating the 2-substituted isomer from the 3-substituted isomer. In a 2-substituted thiophene, you expect to see three distinct proton signals. In a 3-substituted thiophene, you also expect three signals, but their coupling relationships and spatial proximities are different.

Workflow for Regiochemistry Determination:

Caption: Workflow for determining thiophene regiochemistry.

Experimental Protocol: 1D Selective NOE

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[9] An NOE is observed between protons that are close (< 5 Å), making it the perfect tool to unambiguously determine regiochemistry.[10][11]

  • Sample Preparation: Prepare a sample of 5-10 mg in 0.6 mL of a deuterated solvent. The sample must be free of particulate matter and dissolved oxygen, which is paramagnetic and can quench the NOE effect. De-gas the sample using the freeze-pump-thaw technique for best results.[12]

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality proton spectrum to identify the exact chemical shifts of the substituent's protons (e.g., a -CH₃ or -OCH₃) and the thiophene ring protons.

  • Set up the 1D NOESY Experiment (selnogp):

    • Select the proton signal of the substituent as the irradiation target.

    • Set the mixing time (d8). For small molecules (< 600 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[9]

    • Acquire the spectrum. This will be a difference spectrum, where only the protons experiencing an NOE enhancement from the irradiated signal will appear as positive peaks.

  • Interpretation:

    • If 2-Substituted: Irradiating the substituent will show an NOE enhancement for the H-3 proton.

    • If 3-Substituted: Irradiating the substituent will show NOE enhancements for both the H-2 and H-4 protons.

Guide 2: Unambiguous Assignment of Disubstituted Thiophenes using 2D NMR

When a thiophene ring has two or more substituents, ¹H NMR spectra can become indecipherable due to overlapping signals and complex second-order coupling patterns.[3] A systematic approach using a suite of 2D NMR experiments is essential for complete and accurate assignment.[8][13]

The Causality: 2D NMR spreads the information into a second dimension, resolving overlap and revealing correlations.[14]

  • COSY shows which protons are coupled (through-bond).

  • HSQC shows which proton is directly attached to which carbon (one-bond correlation).[15]

  • HMBC shows which proton is coupled to which carbons over 2-3 bonds (long-range correlation), which is crucial for identifying connectivity to quaternary carbons.[16]

Workflow for 2D NMR-based Assignment:

Caption: Systematic workflow for assigning complex thiophenes using 2D NMR.

Experimental Protocols: Key 2D NMR Experiments

These protocols assume a modern spectrometer. Specific pulse program names may vary.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are J-coupled.

    • Protocol: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). The experiment is quick and robust.

    • Interpretation: A cross-peak between H-A and H-B indicates they are coupled. This allows you to trace the connectivity of the protons on the thiophene ring.[17]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon.[15]

    • Protocol: Use an edited HSQC sequence with gradient selection (e.g., hsqcedetgpsp).[8] This provides multiplicity information, showing CH/CH₃ signals with opposite phase to CH₂ signals, similar to a DEPT-135 experiment but with much higher sensitivity.

    • Interpretation: A cross-peak at (δH, δC) means the proton at δH is attached to the carbon at δC.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: The cornerstone for determining the carbon skeleton. It reveals correlations between protons and carbons separated by 2 or 3 bonds.[15][18]

    • Protocol: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).[8] The key parameter is the long-range coupling delay, which is optimized for an average J-coupling value. A value of 8-10 Hz is standard for aromatic systems.

    • Interpretation: A cross-peak between H-A and C-X indicates they are 2 or 3 bonds apart. This is how you connect protonated carbons to non-protonated (quaternary) carbons, piecing the molecular structure together. For example, in a 2-acylthiophene, the H-3 proton should show an HMBC correlation to the carbonyl carbon.

Data Summary Tables

For quick reference, the following tables provide typical NMR data for the thiophene core. Note that these values can be significantly altered by substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Thiophene (in CDCl₃)

PositionAtomChemical Shift (ppm)
2, 5¹H~7.33
3, 4¹H~7.12
2, 5¹³C~125.6
3, 4¹³C~127.4
Data sourced from reference spectra.[6]

Table 2: Typical ¹H-¹H Coupling Constants (J) in Thiophenes

CouplingDescriptionTypical Range (Hz)
³J₂₃Ortho (α-β)4.7 - 5.1
³J₃₄Ortho (β-β')3.3 - 3.8
⁴J₂₄Meta (α-β')1.0 - 1.8
⁴J₂₅Meta (α-α')2.8 - 3.2
Data compiled from various spectroscopic studies.[7]

References

  • Satonaka, H., Abe, K., & Hiraide, M. (1983). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2459-2462. [Link]

  • Sardella, D. J., & Stothers, J. B. (1969). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Canadian Journal of Chemistry, 47(17), 3089-3092. [Link]

  • Takahashi, K., Sone, T., & Fujieda, K. (1972). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 45(1), 299-300. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2459-2462. [Link]

  • Roques, B. P., & Combrisson, S. (1973). Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the 4J Coupling Between Ring Protons in Formylheterocycles. Canadian Journal of Chemistry, 51(4), 573-583. [Link]

  • Dabrowski, A., Kamieńska-Trela, K., & Wójcik, J. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102. [Link]

  • Dischler, B., Englert, G., & Emschwiller, C. (1963). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics, 38(10), 2374-2382. [Link]

  • Abraham, R. J., & Thomas, W. A. (1996). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1755-1763. [Link]

  • Gronowitz, S., & Klemm, L. H. (1986). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Journal of Heterocyclic Chemistry, 23(6), 1701-1706. [Link]

  • Kleidernigg, O. P., & Fröhlich, J. (1997). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 2(1), 10-14. [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 13C NMR Coupling Constants. [Link]

  • Videl, A., et al. (2018). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. Physical Chemistry Chemical Physics, 20(4), 2451-2460. [Link]

  • Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5936-5945. [Link]

  • University of Leicester. (n.d.). Two-dimensional NMR. [Link]

  • SpectraBase. (n.d.). 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. [Link]

  • Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5936-5945. [Link]

  • Narasimhaswamy, T., et al. (2005). A 2D Solid-State NMR Experiment To Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. Journal of the American Chemical Society, 127(19), 6958–6959. [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. [Link]

  • Reddit. (2024). When would HSQC and HMBC show the same cross-peak? r/Chempros. [Link]

  • University College London. (n.d.). NOE Experiments. [Link]

  • Australian National University. (n.d.). Guide to NOE Experiments. [Link]

  • University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Schaller, C. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Chemistry LibreTexts. (2025). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • University of California, San Diego. (2018). NOE Experiments on the Bruker 400 and 500. [Link]

Sources

Technical Support Center: Solubilization Strategies for 2-[(4-Nitrophenyl)thio]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-59156-21-7 Compound: 2-[(4-Nitrophenyl)thio]thiophene CAS: 59156-21-7 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Assessment: Why is this difficult?

Before attempting solubilization, you must understand the physicochemical barrier. 2-[(4-Nitrophenyl)thio]thiophene presents a classic "brick dust" profile common in thiophene-based pharmacophores.

  • Structural Barrier: The molecule consists of two aromatic systems (thiophene and 4-nitrophenyl) linked by a sulfide bridge. This creates a planar or near-planar geometry that facilitates strong

    
     stacking interactions in the crystal lattice.
    
  • Hydrophobicity (LogP): The estimated LogP is ~3.6–4.0. The nitro group adds polarity but does not confer water solubility because it cannot donate hydrogen bonds, only accept them. The thiophene ring is highly lipophilic.

  • The "Crash" Phenomenon: Users typically dissolve this in DMSO (where it is highly soluble) and then dilute into aqueous buffer. The sudden change in dielectric constant causes the hydrophobic molecules to aggregate instantly, often forming micro-crystals that are invisible to the naked eye but ruin assay reproducibility.

Strategic Decision Tree

Do not apply a "one-size-fits-all" solvent. Use this logic flow to select the correct protocol for your specific application.

SolubilityStrategy Start Start: Define Application Q1 Is this for Biological Assays (Cells/Enzymes)? Start->Q1 Q2 Is DMSO toxicity a concern (>0.1%)? Q1->Q2 Yes Q3 Is this for Animal In-Vivo Studies? Q1->Q3 No (Chemistry/Analytics) MethodA Method A: Optimized Cosolvent Dilution Q2->MethodA No (Robust Assay) MethodB Method B: Cyclodextrin Inclusion Complex Q2->MethodB Yes (Sensitive Cells) MethodC Method C: Surfactant Micellization (Tween) Q3->MethodB IV/IP Injection Q3->MethodC Oral Gavage

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Method A: The "Intermediate Dilution" Protocol (Cosolvency)

Best for: High-throughput screening (HTS), enzymatic assays, and robust cell lines. The Trap: Direct dilution of 100% DMSO stock into buffer (e.g., 1:1000) creates a local zone of supersaturation, causing immediate precipitation.

Optimized Protocol
  • Prepare Master Stock: Dissolve 2-[(4-Nitrophenyl)thio]thiophene in anhydrous DMSO to 10 mM . Vortex until clear.

  • The "Step-Down" Dilution (Critical Step):

    • Do not pipette directly into PBS/Media.

    • Create an Intermediate Working Solution (10x) in a solvent mixture that bridges the polarity gap.

    • Recipe: Mix DMSO stock with PEG-400 (Polyethylene Glycol 400) in a 1:1 ratio.

  • Final Dilution:

    • Slowly add the DMSO/PEG-400 mix to your aqueous buffer while vortexing rapidly.

    • Target: Final DMSO concentration < 1% (v/v).

Why this works: PEG-400 acts as a cosolvent interface, preventing the rapid exclusion of the hydrophobic thiophene from the solvent cage before it can disperse [1].

Method B: Cyclodextrin Inclusion Complex (The Gold Standard)

Best for: Sensitive cell cultures (primary neurons, stem cells), in vivo injection, and long-term stability. Mechanism: The hydrophobic thiophene-phenyl core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Recommended Agent: Hydroxypropyl- -Cyclodextrin (HP CD)

Note:


-Cyclodextrin (native) has lower solubility. Use the Hydroxypropyl derivative.[1][2][3][4]
Protocol: Phase-Solubility Complexation
  • Carrier Preparation: Prepare a 20% (w/v) HP

    
    CD  solution in PBS or water. Filter sterilize (0.22 µm).
    
  • Excess Addition: Add 2-[(4-Nitrophenyl)thio]thiophene in excess (e.g., 5 mg per mL of CD solution). The solution should look turbid (supersaturated).

  • Equilibration:

    • Shake or rotate at room temperature for 24 to 48 hours .

    • Tip: Protect from light, as nitro-aromatics can be photosensitive.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Harvest: Collect the clear supernatant. This contains the soluble drug-CD complex.[4]

  • Quantification: Measure absorbance at

    
     (determine via UV-Vis in DMSO first) to calculate the final concentration.
    

Expected Result: Solubility often increases from <1 µg/mL to >100 µg/mL [2].

Method C: Surfactant-Stabilized Dispersion

Best for: Oral gavage formulations or non-sensitive assays where turbidity is acceptable.

Protocol
  • Weigh: 5 mg of compound.

  • Wetting: Add 100 µL of Tween 80 (Polysorbate 80).

  • Grinding: Use a mortar and pestle (or glass rod in a tube) to grind the compound into the surfactant until a smooth paste forms. This disrupts the crystal lattice.

  • Dispersion: Slowly add water/saline (9.9 mL) while stirring constantly.

  • Sonication: Sonicate in a water bath for 15 minutes to reduce particle size.

Result: A stable micellar suspension (milky or opalescent) suitable for animal dosing [3].

Comparative Data Summary

ParameterAqueous Buffer (PBS)DMSO (1%) in PBSHP

CD (20%)
Tween 80 Micelles
Solubility < 0.5 µg/mL (Insoluble)~10 µg/mL (Risk of precip.)> 150 µg/mL ~50–100 µg/mL
Stability N/A< 4 hours> 7 days> 24 hours
Toxicity NoneLow (Cell dependent)Very LowModerate
Suitability NoneHTS / Enzyme AssaysIn Vivo / Sensitive Cells Oral Dosing

Troubleshooting FAQ

Q: My solution looked clear when I pipetted it, but after 2 hours in the incubator, crystals formed. Why? A: You are in the "Metastable Zone."[5] The compound was supersaturated.[5] Over time, thermodynamic equilibrium forced the hydrophobic molecules to nucleate.

  • Fix: Switch to Method B (Cyclodextrins) . Inclusion complexes are thermodynamically stable and will not precipitate over time.

Q: Can I use acid/base to dissolve it? A: No. The thiophene ring is neutral, and the nitro group is non-ionizable in physiological ranges. Adjusting pH will only increase the ionic strength of the buffer, likely decreasing solubility (Salting-out effect).

Q: I see a "cloud" immediately upon adding my DMSO stock to the media. A: This is "Crash-out." You exceeded the solubility limit instantly.

  • Fix: Use the Method A step-down protocol. Pre-diluting in PEG-400 or pure ethanol before adding to water reduces the shock. Also, ensure you are vortexing the media while adding the compound, not after.

Q: Is the nitro group reducible? A: Yes. In long-term cell cultures (especially hypoxic conditions) or metabolic assays (liver microsomes), the nitro group (


) can be reduced to an amine (

). This changes the pharmacology and solubility.[1][6] Always run a "vehicle only" control and a "compound stability" check using LC-MS if incubation exceeds 24 hours.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[7] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-[(4-Nitrophenyl)thio]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-S-NAr-4402 Subject: Optimization and Troubleshooting for Multi-Gram to Kilogram Synthesis

Executive Summary

You are inquiring about the scale-up of 2-[(4-Nitrophenyl)thio]thiophene (CAS: 59156-21-7).

While academic literature often suggests transition-metal-catalyzed couplings (Buchwald-Hartwig or Ullmann) for diaryl sulfides, these are unnecessary and economically inefficient for this specific substrate. The presence of the strongly electron-withdrawing nitro group (


) at the para position of the benzene ring activates the halide sufficiently for a classic Nucleophilic Aromatic Substitution (

)
.

This guide prioritizes the


 route using 4-Chloronitrobenzene  and 2-Thiophenethiol . It is the most robust, cost-effective, and scalable method, avoiding expensive Pd/Cu catalysts and heavy metal scavenging.
Module 1: The Validated Protocol (Scale-Up Ready)

Route Selection:


 (Nucleophilic Aromatic Substitution)
Reaction Equation: 


Process Parameters (100g - 1kg Scale)
ParameterSpecificationRationale (Causality)
Electrophile 1-Chloro-4-nitrobenzene (1.0 equiv)Cheaper than fluoro-analog; sufficiently active due to 4-NO

.
Nucleophile 2-Thiophenethiol (1.05 equiv)Slight excess ensures complete consumption of the aryl halide.
Base Potassium Carbonate (

), 1.5 equiv
Milder than NaH; prevents aggressive side reactions; easily removed by water wash.
Solvent (Option A) DMF or NMP (5-7 Volumes)High dielectric constant stabilizes the Meisenheimer complex (intermediate).
Solvent (Option B) Toluene/Water + TBAB (PTC)Recommended for >1kg. Easier solvent recovery; avoids DMF waste disposal costs.
Temperature 60°C – 80°CSufficient activation energy without risking thermal decomposition of the nitroarene.
Atmosphere Nitrogen (

) Sparge
CRITICAL. Prevents oxidative dimerization of thiol to disulfide.
Step-by-Step Workflow (Option A: Homogeneous)
  • Charge 1-Chloro-4-nitrobenzene and

    
     into the reactor with DMF.
    
  • Degas the slurry by sparging with

    
     for 30 minutes. Oxygen is the enemy here.
    
  • Heat to 60°C.

  • Dose 2-Thiophenethiol (diluted in minimal DMF) slowly over 1–2 hours.

    • Why? Controls the exotherm and maintains a low concentration of free thiolate, reducing side reactions.

  • Agitate at 80°C for 4–6 hours. Monitor by HPLC (Target: <0.5% Aryl Chloride).

  • Quench by pouring into 3x volume of ice water.

  • Filter the precipitate. The product is highly crystalline.

  • Wash cake with water (removes salts) and cold ethanol (removes disulfide impurities).

Module 2: Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.[1]

SNAr_Mechanism Start Reagents: 4-Chloronitrobenzene + 2-Thiophenethiol Deprotonation Step 1: Deprotonation (Base generates Thiolate Anion) Start->Deprotonation K2CO3 Attack Step 2: Nucleophilic Attack (Formation of Meisenheimer Complex) Deprotonation->Attack Slow Step (RDS) Side IMPURITY ALERT: Disulfide Formation (2,2'-Dithienyl disulfide) Deprotonation->Side O2 Presence Elimination Step 3: Elimination (Loss of Chloride Ion) Attack->Elimination Fast Step Product Final Product: 2-[(4-Nitrophenyl)thio]thiophene Elimination->Product Restoration of Aromaticity

Figure 1: The


 reaction pathway. Note that Step 2 is generally the rate-determining step (RDS). Oxygen ingress at Step 1 leads to the irreversible formation of disulfide impurities.
Module 3: Troubleshooting & FAQs

Q1: My conversion is stalled at 90%. Should I add more base?

  • Diagnosis: Likely water contamination or "stalling" due to salt coating.

  • Solution:

    • Do not just add base. Check the water content of your solvent (Karl Fischer titration).

      
       reactions are sensitive to solvation effects.
      
    • If using

      
      , the particle size matters. Use micronized 
      
      
      
      to increase surface area.
    • Increase temperature to 90°C. The nitro group is robust; the molecule can handle the heat.

Q2: I see a major impurity at RRT 1.2 (relative to product). What is it?

  • Identification: This is almost certainly 2,2'-dithienyl disulfide .

  • Cause: Oxidation of your starting material (2-thiophenethiol).

  • Fix:

    • Prevention: Degas all solvents. Keep the headspace inert.

    • Remediation: This impurity is much more soluble in ethanol/heptane than your product. Recrystallize from hot Ethanol or a Toluene/Heptane mixture. The disulfide will stay in the mother liquor.

Q3: The reaction smells overwhelming, even in the hood. How do I manage this on scale?

  • Safety Protocol: Thiophenethiol has a low odor threshold.

  • Scrubber: Vent lines must pass through a 10-15% Sodium Hypochlorite (Bleach) scrubber. The bleach oxidizes the thiol to the sulfonate (odorless).

  • Quench: Do not pour unreacted thiol into the general waste. Quench the reaction mixture with dilute bleach or

    
    before disposal if substantial unreacted thiol remains.
    

Q4: Can I use 4-Fluoronitrobenzene instead?

  • Technical Insight: Yes, and it will react much faster (approx. 10-100x faster) because Fluorine is highly electronegative, stabilizing the transition state (Meisenheimer complex) more effectively than Chlorine.

  • Decision: For gram-scale (medicinal chemistry), use Fluoro. For kg-scale (process chemistry), use Chloro due to the massive cost difference, unless the Chloro reaction fails to reach completion.

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine the best corrective action during your campaign.

Troubleshooting_Tree Issue Identify Issue LowYield Low Yield / Incomplete Conversion Issue->LowYield Impurity High Impurity Profile Issue->Impurity CheckWater Check Solvent Water Content LowYield->CheckWater CheckID Is Impurity Disulfide? Impurity->CheckID Dry Dry Solvent / Add Molecular Sieves CheckWater->Dry High Water CheckTemp Is Temp < 60°C? CheckWater->CheckTemp Low Water IncreaseTemp Increase to 80-90°C CheckTemp->IncreaseTemp Yes YesDisulfide Improve Inert Atmosphere (Sparging) CheckID->YesDisulfide Yes NoUnknown Check Stoichiometry (Bis-alkylation rare but possible) CheckID->NoUnknown No

Figure 2: Troubleshooting logic for common scale-up deviations.

References & Authority
  • BenchChem Protocols. Application Notes for Nucleophilic Aromatic Substitution (

    
    ) Reactions of Nitrobenzenes. (Standard industry protocols for nitro-activated substitutions). Link
    
  • ACS Green Chemistry Institute. Reaction of Arenes/Heteroarenes with Thiols –

    
     Chemistry. (Guide on solvent selection and reprotoxicity avoidance in 
    
    
    
    ). Link
  • Beilstein J. Org. Chem. Chemoselective synthesis of diaryl disulfides.[2] (Reference for identifying oxidative impurities in thiol couplings). Link

  • PubChem. 2-(4-Nitrophenyl)thiophene | C10H7NO2S.[3] (Chemical and Physical Property Verification).[1] Link

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (

    
    ). (General mechanism and kinetics data).[4] Link
    

Disclaimer: This guide is intended for qualified personnel only. Always consult the Safety Data Sheet (SDS) for 2-Thiophenethiol and 4-Chloronitrobenzene before handling. 4-Chloronitrobenzene is a suspected carcinogen and can be absorbed through the skin.

Sources

Technical Support Center: Thiophene Purification & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Thiophene derivatives are cornerstones of medicinal chemistry and organic electronics due to their bioisosterism with phenyl rings and unique electronic properties. However, their electron-rich nature makes them notoriously susceptible to acid-catalyzed polymerization , oxidative degradation (S-oxide formation) , and metal-mediated decomposition . This guide replaces generic purification advice with chemically specific protocols designed to preserve the integrity of the thiophene ring.

Module 1: The "Acid Trap" – Chromatography Troubleshooting

The Problem: You load a yellow/orange crude thiophene oil onto a silica gel column. Halfway through the elution, the band streaks, broadens, and turns dark brown or black. Recovery is low (<50%).

The Science: Standard silica gel is slightly acidic (


) due to surface silanol groups (

). Electron-rich thiophenes (especially those with alkyl, alkoxy, or amino substituents) act as nucleophiles. They attack the protons on the silica surface, generating a carbocation at the C2 or C5 position. This cation reacts with another thiophene molecule, initiating a chain-growth cationic polymerization. The "black tar" is polythiophene.

The Protocol: Stationary Phase Neutralization Do not use untreated silica for electron-rich thiophenes.

Option A: The Triethylamine (TEA) Pre-Wash (Standard)

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).

  • Doping: Add 1% to 5% Triethylamine (TEA) to the slurry solvent.

  • Packing: Pour the column. The TEA creates a basic buffer layer on the silica surface, neutralizing acidic silanols.

  • Flushing: Flush the column with 2–3 column volumes (CV) of pure eluent (without TEA) to remove excess base, or keep 0.5% TEA in the mobile phase if the compound is extremely acid-sensitive.

  • Loading: Load your sample.

Option B: Switch to Neutral/Basic Alumina If TEA modification fails, switch the stationary phase entirely to Aluminum Oxide (Alumina) .

  • Neutral Alumina: Best for general thiophenes.

  • Basic Alumina: Essential for thiophenes carrying amine groups or acid-labile protecting groups (e.g., BOC, THP).

Visual Workflow: The Neutralization Decision Tree

SilicaNeutralization Start Start: Crude Thiophene Mixture CheckSub Analyze Substituents Start->CheckSub Decision1 Electron-Donating? (Alkyl, OMe, NH2) CheckSub->Decision1 Decision2 Acid Sensitive PG? (BOC, TBS) Decision1->Decision2 Yes (Electron Rich) StdSilica Standard Silica Gel (Risk: High) Decision1->StdSilica No (Electron Deficient) ModSilica TEA-Buffered Silica (1-5% Et3N) Decision2->ModSilica No (Robust PG) Alumina Basic Alumina (Stationary Phase) Decision2->Alumina Yes (Labile PG) Result1 Decomposition/Taring StdSilica->Result1 Polymerization Risk Result2 High Recovery ModSilica->Result2 Stable Purification Alumina->Result2

Caption: Decision matrix for selecting the correct stationary phase to prevent acid-catalyzed polymerization of thiophenes.

Module 2: Oxidative & Thermal Stability

The Problem: The compound was pure by NMR immediately after the column, but after drying on the rotovap or storage for 48 hours, new peaks appear (often downfield).

The Science:

  • S-Oxidation: The sulfur atom in thiophene can be oxidized to the S-oxide (sulfoxide) or S,S-dioxide (sulfone) by ambient oxygen, especially under light exposure (singlet oxygen mechanism). These oxides are non-aromatic and highly reactive dienes, leading to dimerization (Diels-Alder) or ring opening.

  • Thermal Instability: While the thiophene ring is thermally stable, trace metal residues or acidic impurities significantly lower the decomposition threshold during distillation or vacuum drying.

Stability Data & Storage Protocol

ParameterRisk FactorMitigation Strategy
Light High (Photo-oxidation)Store in Amber Vials immediately. Wrap columns in foil during purification.
Atmosphere Medium (S-oxide formation)Flush vials with Argon/Nitrogen before sealing. Store at -20°C.
Solvent (Workup) Medium (Peroxides)Avoid ethers (THF, Et2O) that form peroxides unless freshly distilled/inhibited. Peroxides rapidly oxidize thiophenes.
Temperature Low (unless acidic)Keep rotovap bath < 40°C. If distillation is required, use High Vacuum (<0.1 mbar) to lower boiling point.
Module 3: Metal Scavenging (Post-Coupling)

The Problem: Thiophenes are often synthesized via Pd-catalyzed cross-coupling (Suzuki, Stille). Residual Palladium acts as a catalyst for decomposition and is toxic in biological assays.

The Protocol: Standard chromatography often fails to remove Pd species coordinated to the sulfur.

  • Dissolution: Dissolve crude material in EtOAc or THF.

  • Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT) .

    • Ratio: 4:1 (Scavenger mass : Metal mass expected).

  • Incubation: Stir at room temperature for 2–4 hours.

  • Filtration: Filter through a 0.45 µm pad or Celite.

  • Verification: Check Pd levels (ICP-MS) or color (Pd-thiophene complexes are often bright yellow/red; pure thiophenes are often paler).

Frequently Asked Questions (FAQs)

Q1: My thiophene is an oil that refuses to crystallize. Can I distill it? A: Only if you ensure the absence of acids.

  • Risk: Distilling thiophenes with trace acid (from workup) accelerates polymerization in the pot.

  • Fix: Wash the organic layer with saturated

    
    twice before drying. Add a radical inhibitor like BHT (Butylated hydroxytoluene)  to the distillation flask. Use a Kugelrohr apparatus for short-path, low-thermal-stress distillation.
    

Q2: Why does my NMR show a "mess" in the aromatic region after leaving the sample in


? 
A:  Chloroform (

) is naturally acidic (forming DCl over time).
  • Fix: Filter your

    
     through a small plug of basic alumina before dissolving your sample, or switch to 
    
    
    
    or
    
    
    (Benzene-d6), which are non-acidic and less prone to promoting decomposition.

Q3: Can I use C18 (Reverse Phase) for thiophenes? A: Yes, and it is often safer.

  • Reasoning: C18 silica is bonded and capped, leaving fewer free silanols than normal phase silica.

  • Condition: Use neutral modifiers (Ammonium Formate) rather than Formic Acid or TFA in the mobile phase.

References
  • Mechanisms of Thiophene Oxidation

    • Thiophene S-oxides as new reactive metabolites: Formation by cytochrome-P450 dependent oxidation.[1] Mansuy, D., et al. (1991).[1] Biochem. Biophys. Res. Commun.

    • Source:

  • Purification Protocols (Silica Neutralization)

    • Purification of electron-rich heterocycles: The Triethylamine Protocol. BenchChem Technical Guides.
    • Source: (General Protocol Reference)

  • Metal Removal Strategies

    • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development (ACS).
    • Source:

  • Thiophene Polymerization Mechanisms

    • Polythiophenes: Synthesis and Properties. Handbook of Conducting Polymers.
    • Source:

  • General Stability Data

    • Thiophene Derivatives Stability Studies. MDPI Pharmaceuticals.
    • Source:

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges in their synthetic routes. Thiophene moieties are critical building blocks in pharmaceuticals and organic electronics, but their synthesis can be complicated by issues of catalyst selection, reactivity, and regioselectivity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges effectively.

Section 1: Catalyst Selection Strategy: A Decision-Making Framework

Choosing the right catalyst is the most critical decision in synthesizing substituted thiophenes. The optimal choice depends on the desired bond formation, the nature of the substituents, and the specific thiophene core. This section provides a framework for making that choice.

FAQ: How do I choose between different classes of catalysts for my thiophene synthesis?

Answer: The choice is dictated by the transformation you aim to achieve. Here is a general breakdown:

  • For C-C Bond Formation (Cross-Coupling): Palladium catalysts are the workhorse for reactions like Suzuki-Miyaura, Stille, and Heck couplings, which are used to append aryl, vinyl, or alkyl groups to a pre-formed thiophene ring.[1] Nickel catalysts are emerging as a more economical alternative for these transformations.[2]

  • For C-H Activation/Functionalization: Rhodium and Palladium catalysts are premier choices for directly functionalizing the C-H bonds of the thiophene ring.[3][4] This avoids the need for pre-functionalized starting materials (e.g., halothiophenes). Rhodium catalysis, in particular, has shown unique reactivity and selectivity in asymmetric C-H functionalization.[3][5]

  • For Ring Formation (Cyclization/Annulation): Gold catalysts are highly effective for cyclization reactions, particularly of alkynyl thioanisoles or similar precursors, to form benzo[b]thiophenes.[6][7][8][9] Base-catalyzed methods, like the Gewald reaction, are standard for constructing highly substituted 2-aminothiophenes from acyclic precursors.[10][11][12]

  • For Classical Electrophilic Substitution: Traditional Lewis acids like tin tetrachloride (SnCl₄) or Brønsted acids like phosphoric acid are used for reactions such as Friedel-Crafts acylation.[13] Care must be taken as strong Lewis acids like AlCl₃ can cause polymerization and tar formation with reactive thiophenes.[13]

Below is a decision-making workflow to guide your catalyst selection process.

catalyst_selection cluster_suzuki Example: Suzuki Coupling start What is the desired transformation? cc_bond C-C or C-Heteroatom Bond Formation (Cross-Coupling) start->cc_bond Coupling Partners ch_func Direct C-H Functionalization start->ch_func On Thiophene Ring ring_form Thiophene Ring Formation start->ring_form From Acyclic Precursors pd_ni Palladium or Nickel Catalysis (e.g., Suzuki, Stille, Heck) cc_bond->pd_ni rh_pd Rhodium or Palladium Catalysis (e.g., C-H Arylation) ch_func->rh_pd au_base Gold Catalysis or Base-Mediated Cyclization (e.g., Gewald, Paal-Knorr) ring_form->au_base suzuki_q Low Yield? Poisoning? pd_ni->suzuki_q Common Issues? suzuki_sol Use robust ligands (e.g., SPhos). Ensure anhydrous conditions. Optimize base and solvent. suzuki_q->suzuki_sol

Caption: Catalyst selection decision workflow.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, especially the Suzuki-Miyaura coupling, are indispensable for synthesizing biaryl thiophenes. However, they are prone to specific issues, primarily related to catalyst deactivation.

FAQ: My Suzuki-Miyaura coupling with a bromothiophene substrate has stalled or gives very low yield. What's wrong?

Answer: This is a frequent problem often attributed to catalyst poisoning by the sulfur atom in the thiophene ring. Sulfur-containing compounds can act as poisons by strongly adsorbing to the palladium surface, blocking active sites.[8][14]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Possible Cause Explanation Troubleshooting Steps & Solutions
Catalyst Poisoning The sulfur atom of the thiophene substrate or product can irreversibly bind to the palladium catalytic center, leading to deactivation.[8][14]1. Switch to Robust Ligands: Use bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium center and promote the desired reductive elimination over catalyst decomposition.[15][16] 2. Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial deactivation.[15]
Inefficient Oxidative Addition The C-Br bond on the thiophene may be difficult to cleave, especially if adjacent to electron-donating groups.1. Choose an Appropriate Catalyst System: A combination of Pd(OAc)₂ with a ligand like SPhos is often more effective than pre-formed catalysts like Pd(PPh₃)₄ for challenging substrates.[15][16]
Suboptimal Base or Solvent The choice of base and solvent is critical for the transmetallation step and overall catalyst stability.1. Screen Bases: K₃PO₄ and Cs₂CO₃ are often effective bases.[15][16] Cs₂CO₃ was found to give the best yield in one optimized system.[16] 2. Solvent System: A mixture of an organic solvent and water (e.g., THF/H₂O, Dioxane/H₂O) is standard and often necessary to dissolve the inorganic base and the organoboron species.[16]
Moisture/Oxygen Sensitivity Palladium(0) catalysts are sensitive to oxidation, and boronic acids can degrade in the presence of moisture.1. Ensure Anhydrous Conditions: Use dry solvents and glassware. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) species.
Optimized Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene

This protocol is adapted from an optimized procedure for the synthesis of benzo[b]thiophene derivatives.[16]

  • Catalyst Pre-activation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Add Reactants: Add the aryl or heteroaryl halide (1.0 mmol) dissolved in THF (tetrahydrofuran). Stir the mixture for 30 minutes at room temperature.

  • Add Coupling Partners: In the same flask, add the thiophene boronic acid (1.2 mmol) and Cs₂CO₃ (1.4 mmol).

  • Add Water: Add 1.5 mL of distilled, degassed water to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Troubleshooting Ring Formation and Annulation Reactions

The construction of the thiophene ring itself presents a different set of challenges, often related to reaction conditions, stoichiometry, and byproduct formation.

FAQ 1: My Gewald aminothiophene synthesis is giving a low yield and a complex mixture of byproducts. How can I optimize it?

Answer: The Gewald reaction is a powerful multicomponent reaction, but its success hinges on the delicate balance between three key steps: the Knoevenagel-Cope condensation, sulfur addition, and cyclization.[10][12][17] A failure at any step can lead to low yields and byproducts.

gewald_troubleshooting start Low Yield in Gewald Synthesis cause1 Inefficient Knoevenagel-Cope Condensation start->cause1 cause2 Poor Sulfur Reactivity/Solubility start->cause2 cause3 Steric Hindrance start->cause3 sol1 Optimize Base (e.g., screen piperidine, morpholine, triethylamine). Remove water (e.g., Dean-Stark). cause1->sol1 sol2 Use polar solvent (DMF, ethanol). Gently heat to 40-60 °C. Ensure fine sulfur powder. cause2->sol2 sol3 Use a two-step procedure: isolate the unsaturated nitrile first. Consider microwave irradiation. cause3->sol3

Caption: Troubleshooting workflow for the Gewald synthesis.

Common Byproducts and Mitigation:

  • Unreacted Starting Materials: Indicates incomplete reaction. Solution: Increase reaction time, optimize temperature, or screen for a more effective base catalyst.[10]

  • Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile): This accumulates if the sulfur addition and cyclization steps are too slow. Solution: Ensure sufficient elemental sulfur is present and that the temperature and base are suitable for the cyclization step.[10]

  • Dimerization/Polymerization: Can occur with reactive starting materials or intermediates. Solution: Adjust reactant concentrations, slow the rate of reagent addition, or change the solvent.[10]

FAQ 2: My Paal-Knorr thiophene synthesis produces a significant amount of furan byproduct. How can I improve selectivity?

Answer: This is a classic selectivity problem in the Paal-Knorr synthesis. The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents.[18] This can promote the competing reaction pathway—cyclization and dehydration of the 1,4-dicarbonyl starting material—to form the furan byproduct.[18]

Key Strategies for Improving Selectivity:

  • Choice of Sulfurizing Agent: Switch from the harsher P₄S₁₀ to Lawesson's reagent. Lawesson's reagent is often milder and more efficient, leading to better selectivity for the thiophene product.[18]

  • Control Reaction Temperature: Higher temperatures can favor the dehydration pathway that leads to furan formation. Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate.[18]

  • Solvent Choice: Use a high-boiling, anhydrous, non-polar solvent such as toluene or xylene. These solvents are effective for the reaction and help maintain anhydrous conditions.[18]

Section 4: Catalyst Deactivation and Regeneration

Catalyst deactivation is a pervasive issue in catalysis, leading to loss of activity over time. The causes are generally classified as chemical, thermal, or mechanical.[19]

FAQ: My catalyst seems to be dying during the reaction or is not reusable. What are the common causes and solutions?

Answer: For thiophene synthesis, the primary causes of deactivation are poisoning and fouling (coking).

Deactivation Mechanism Description Mitigation & Regeneration Strategies
Poisoning Strong chemisorption of species (poisons) onto the active sites. For metal catalysts, sulfur and nitrogen compounds are common poisons.[14][19] Ironically, the thiophene product itself can be the poison in some metal-catalyzed reactions.Mitigation: • Use feedstocks with low levels of impurities. • Design catalysts that are more poison-resistant (e.g., using robust ligands).[15][16] Regeneration: • Poisoning is often irreversible. In some cases, a poisoned catalyst can be regenerated by high-temperature treatment or washing to remove the adsorbed species, but this is often not practical.
Fouling (Coking) Physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores. This is common in high-temperature reactions or those involving acidic catalysts.[13][14][19] Friedel-Crafts acylation of thiophene with AlCl₃ is notorious for producing tars.[13]Mitigation: • Optimize reaction conditions (lower temperature, different solvent) to minimize side reactions that lead to coke.[20] • For Friedel-Crafts, use a milder Lewis acid like SnCl₄ instead of AlCl₃.[13] Regeneration: • Coke can often be removed by controlled combustion (burning off the carbon in a stream of air/oxygen), followed by reduction if the active phase is a metal.
Thermal Degradation (Sintering) Loss of active surface area due to crystallite growth at high temperatures. The active metal particles migrate and agglomerate into larger, less active particles.[19]Mitigation: • Operate at the lowest effective temperature. • Use thermally stable catalyst supports. • Add structural promoters to the catalyst to inhibit particle migration. Regeneration: • Sintering is generally irreversible.

It is crucial to consider potential deactivation pathways during the initial catalyst selection and process design to ensure a robust and economical synthesis.[14]

References

  • Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Thioarylation of Alkynes to Generate Dihydrothiopheniums through Gold(I)/(III)-Catalyzed Cyclization–Cross-Coupling. NSF Public Access Repository.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
  • Gold superacid-catalyzed prepar
  • Gold superacid-catalyzed preparation of benzo[ c ]thiophenes.
  • Toward Sustainable Synthesis of Benzothiophene Heterocycles: Optimization of Gold(I)-Catalyzed Cyclization of 2-Alkynyl Thioanisoles in Aqueous Micellar Media. ProQuest.
  • Troubleshooting low conversion rates in thiophene acetyl
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
  • Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions.
  • 17.2.
  • Chapter 9, thiophene. Unknown Source.
  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University.
  • Thiophene synthesis. Organic Chemistry Portal.
  • Recent advances in Rh(I)
  • Technical Support Center: Regioselective Functionaliz
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz
  • Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. Benchchem.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Thioketone-directed rhodium(I) catalyzed enantioselective C-H bond arylation of ferrocenes.
  • Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Mechanistic Insights into the Rhodium-Catalyzed Aryl C– H Carboxyl
  • Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silyl
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
  • Heterogeneous Catalyst Deactivation and Regener
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Green methodologies for the synthesis of 2-aminothiophene. PMC.
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.
  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative C
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • Synthetic approaches to functionalized thiophenes.
  • Catalytic synthetic approaches to benzo-fused thiophenes via C–H activ
  • Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes.

Sources

Validation & Comparative

Technical Guide: Structural Confirmation of 2-[(4-Nitrophenyl)thio]thiophene via Mass Spectrometry

[1]

Executive Summary

This guide details the structural confirmation of 2-[(4-Nitrophenyl)thio]thiophene (

1

Confirming this structure presents a specific analytical challenge: distinguishing the sulfide bridge (-S-) from the direct bi-aryl coupling seen in its analogue 2-(4-nitrophenyl)thiophene.[1] While NMR provides connectivity data, Mass Spectrometry (MS) is the superior technique for definitive elemental composition and substituent verification due to the diagnostic isotopic signature of the two sulfur atoms.

This guide compares three analytical approaches—EI-MS (Electron Ionization) , ESI-HRMS (Electrospray High-Resolution MS) , and NMR —to demonstrate why a dual-MS approach is the gold standard for this compound.[1]

Comparative Analysis of Analytical Alternatives

For the specific molecule 2-[(4-Nitrophenyl)thio]thiophene, we compare the "Product" (MS-based confirmation) against standard alternatives.

Table 1: Performance Matrix of Structural Confirmation Methods
FeatureMethod A: EI-MS (Standard) Method B: ESI-HRMS (Advanced) Method C: 1H-NMR (Alternative)
Primary Output Structural Fingerprint (Fragmentation)Exact Mass (

ppm error)
Proton Connectivity
Differentiation Power High : Distinguishes nitro vs. nitrite isomers via fragmentation.[1]High : Confirms

formula via exact mass & isotopes.
Medium : Chemical shift of protons near S is subtle.[1]
Sample Requirement Low (< 1 mg)Very Low (< 0.1 mg)High (~5-10 mg)
Sulfur Count Diagnosis Excellent : Visible M+2 peak (~9%).[1]Excellent : Precise isotopic fine structure.Poor : Sulfur is "silent" in 1H-NMR.
Throughput High (GC-MS compatible)High (LC-MS compatible)Low (Requires deuterated solvents)

Scientist’s Verdict: While NMR is standard for purity, MS is required to definitively prove the presence of the sulfide bridge (


Technical Deep Dive: Mass Spectrometry Analysis

The Molecular Identity
  • Formula:

    
    
    
  • Nominal Mass: 237 Da

  • Exact Mass: 236.9918 Da

Isotopic Pattern Analysis (The "Sulfur Signature")

The presence of two sulfur atoms provides a critical self-validating check. Sulfur-34 (

  • Theoretical M+2 Calculation:

    
    
    
  • Observation: In the mass spectrum, look for a distinct peak at m/z 239 with approximately 9% intensity relative to the base peak (m/z 237). If this peak is missing or <5%, the sulfide bridge was likely not formed (yielding the mono-sulfur analogue).

Fragmentation Logic (EI-MS)

Under Electron Ionization (70 eV), the molecule undergoes characteristic fragmentation.[1]

  • Molecular Ion (

    
    ):  Strong peak at m/z 237 .
    
  • Nitro Group Loss:

    • Loss of NO (

      
      ):  Rearrangement of 
      
      
      to
      
      
      followed by loss of
      
      
      . Peak at m/z 207 .
    • Loss of

      
       (
      
      
      ):
      Direct cleavage of the C-N bond. Peak at m/z 191 .
  • Sulfide Bridge Cleavage:

    • Cleavage often occurs at the C-S bond.

    • Thiophene Cation: m/z 83 (

      
      ).[1]
      
    • Phenylthio Cation: m/z 109 (

      
      ) - often rearranges.[1]
      

Visualized Workflows

Analytical Workflow

This diagram outlines the decision tree for confirming the product, ensuring no false positives from side reactions (e.g., desulfurization).

AnalyticalWorkflowStartCrude Synthesis Product2-[(4-Nitrophenyl)thio]thiopheneHPLCHPLC Purification(Remove unreacted thiol)Start->HPLCMS_SplitMass Spec AnalysisHPLC->MS_SplitEI_MSEI-MS (GC-MS)Hard IonizationMS_Split->EI_MSStructural FingerprintESI_MSESI-HRMSSoft IonizationMS_Split->ESI_MSExact MassCheck_FragCheck Fragmentsm/z 191 (M-NO2)m/z 83 (Thiophene)EI_MS->Check_FragCheck_IsoCheck M+2 IntensityTarget: ~9% (S2 signature)ESI_MS->Check_IsoResult_PassCONFIRMEDStructure ValidatedCheck_Iso->Result_PassMatchesResult_FailREJECTCheck for Mono-S AnalogCheck_Iso->Result_FailM+2 < 5%Check_Frag->Result_PassMatchesCheck_Frag->Result_FailNo NO2 loss

Figure 1: Analytical decision matrix for validating the sulfide bridge and nitro group integrity.

Fragmentation Pathway (EI-MS)

The following diagram illustrates the mechanistic breakdown of the molecule inside the mass spectrometer source.

FragmentationM_IonMolecular Ion (M+)m/z 237[C10H7NO2S2]+.M_NO[M - NO]+m/z 207RearrangementM_Ion->M_NO-NO (30 Da)M_NO2[M - NO2]+m/z 191(Base Peak Candidate)M_Ion->M_NO2-NO2 (46 Da)ThiopheneThiophene Cationm/z 83[C4H3S]+M_NO2->ThiopheneC-S Cleavage

Figure 2: Proposed fragmentation pathway under 70 eV Electron Ionization.

Experimental Protocols

Protocol A: EI-MS (GC-MS)

Objective: Obtain structural fingerprint and observe fragmentation.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 280°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 50–400.

Protocol B: ESI-HRMS (LC-MS)

Objective: Confirm elemental formula via exact mass.[1]

  • Sample Prep: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) - Positive Mode (

    
    ).
    
    • Note: Sulfides can be hard to ionize in ESI; if signal is low, use APCI (Atmospheric Pressure Chemical Ionization).[1]

  • Target Mass:

    • Acceptance Criteria: Mass Error < 5 ppm.

    References

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for isotopic abundance and fragmentation rules).

    • NIST Mass Spec Data Center. (2023). Mass Spectrum of 2-Nitrothiophene and related derivatives. National Institute of Standards and Technology.

    • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition.[1] Springer. (Source for Isotopic Pattern Calculation logic).

    • PubChem. (2023).[1] Compound Summary for 2-(4-Nitrophenyl)thiophene. National Library of Medicine. (Note: Used for structural comparison of the non-thio analogue).

    Comparative Guide: Structure-Activity Relationships (SAR) of Substituted Thiophenes in Drug Design

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Thiophene Advantage and Liability

    In the optimization of small molecule drugs, the thiophene ring serves as a classical bioisostere for the phenyl (benzene) ring.[1][2][3] While often viewed merely as a "space-filler," the thiophene moiety introduces distinct electronic, steric, and lipophilic changes that can drastically alter potency and metabolic fate.

    This guide objectively compares substituted thiophenes against their phenyl and furan counterparts.[4] It provides actionable SAR strategies to leverage the thiophene's electron-rich nature while mitigating its known metabolic liabilities (S-oxidation).[4]

    Comparative Analysis: Thiophene vs. Phenyl vs. Furan[4][5][6]

    The decision to incorporate a thiophene scaffold should be driven by specific physicochemical requirements. The table below summarizes the core differences affecting ligand-protein binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

    Table 1: Physicochemical & Electronic Comparison
    FeaturePhenyl (Benzene)ThiopheneFuranImpact on SAR
    Electronic Character Aromatic, neutralngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    -Excessive (Electron Rich)
    
    
    -Excessive (Very Electron Rich)
    Thiophene is more susceptible to electrophilic attack (metabolism) than benzene but more stable than furan.
    Lipophilicity (LogP) BaselineHigher (+0.5 to +0.8 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    LogP)
    LowerThiophene increases membrane permeability and hydrophobic binding interactions.
    H-Bonding Potential None (hydrophobic)Weak H-bond acceptor (S lone pair)Moderate H-bond acceptor (O)The Sulfur atom can engage in specific "sigma-hole" or weak H-bond interactions with protein backbones.[4]
    Bond Angle (Heteroatom) 120° (C-C-C)~92-93° (C-S-C)~106° (C-O-C)Thiophene alters the vector/trajectory of substituents, potentially accessing new pockets.[4]
    Metabolic Liability Low (Stable)High (S-oxidation/Epoxidation)Very High (Ring opening)Thiophene requires careful blocking of the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    -positions (C2/C5) to prevent toxic metabolite formation.
    The "S-Effect" in Binding

    Unlike benzene, the sulfur atom in thiophene has large, diffuse lone pairs.[4] This allows for:

    • Enhanced ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -
      
      
      
      Stacking:
      The electron-rich ring often stacks more tightly with aromatic amino acids (Phe, Trp, Tyr) in the binding pocket.
    • S-Interaction: In specific kinases and GPCRs, the sulfur atom acts as a weak hydrogen bond acceptor, a feature completely absent in the phenyl analogue.[4]

    Metabolic Stability & Toxicity: The Critical "Go/No-Go" Decision[4]

    The primary risk in thiophene SAR is bioactivation.[4] Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the sulfur or the

    
    -system, leading to reactive metabolites that cause hepatotoxicity (e.g., the withdrawal of Tienilic Acid).
    
    Mechanism of Bioactivation

    The following diagram illustrates the metabolic divergence between safe detoxification and toxic adduct formation.

    ThiopheneMetabolism Drug Thiophene-Drug CYP CYP450 (Oxidation) Drug->CYP S_Oxide Thiophene S-Oxide (Electrophile) CYP->S_Oxide Path A Epoxide Thiophene Epoxide CYP->Epoxide Path B GSH Glutathione Conjugation S_Oxide->GSH Detox Protein Cellular Protein (Nucleophile) S_Oxide->Protein Bioactivation Epoxide->GSH Detox Epoxide->Protein Safe Excreted Metabolite GSH->Safe Tox Covalent Adduct (Hepatotoxicity) Protein->Tox

    Figure 1: Metabolic fate of thiophene moieties.[4] Path A (S-oxidation) is the primary driver of toxicity if not mitigated by steric bulk or electron-withdrawing groups.

    Mitigation Strategy

    To improve the safety profile of a thiophene hit:

    • Block the C2/C5 Positions: Substitution at the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -carbons (adjacent to Sulfur) sterically hinders CYP450 approach.
      
    • Electron Withdrawal: Adding electron-withdrawing groups (e.g., -CF3, -CN) reduces the electron density of the ring, making it less susceptible to oxidation.[4]

    Experimental Protocols

    Protocol A: Synthesis of Functionalized Thiophenes (Suzuki-Miyaura Coupling)

    Objective: To rapidly generate a library of C2-substituted thiophenes to scan for potency improvements over a phenyl lead.

    Reagents:

    • 2-Bromothiophene derivative (1.0 equiv)[4]

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl2 (0.05 equiv) - Chosen for robustness with sulfur heterocycles[4]

    • Potassium Carbonate (K2CO3, 2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[5]

    Step-by-Step Workflow:

    • Inerting: Charge a microwave vial with the bromothiophene, boronic acid, base, and catalyst.[4] Seal and purge with Argon for 5 minutes. Rationale: Palladium catalysts are sensitive to oxygen; thiophenes can poison catalysts if oxidation occurs.

    • Solvation: Add degassed Dioxane/Water via syringe.

    • Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).

    • Monitoring (Self-Validation): Check via LC-MS. Look for the disappearance of the M+2 bromine isotope pattern and appearance of the product mass.[4]

    • Workup: Filter through a Celite pad to remove Pd black (essential to prevent false positives in biological assays). Extract with EtOAc, dry over MgSO4, and concentrate.[4]

    • Purification: Flash chromatography (Hexane/EtOAc). Thiophenes often streak on silica; adding 1% Triethylamine to the eluent can improve resolution.[4]

    Protocol B: Microsomal Stability Assay

    Objective: To quantify the "Metabolic Liability" described in Section 3.[4]

    Reagents:

    • Liver Microsomes (Human/Rat, 20 mg/mL protein conc)

    • NADPH Regenerating System[4]

    • Test Compound (1 µM final conc)

    Workflow:

    • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 mins.

    • Initiation: Add NADPH to start the reaction.[4]

    • Sampling: At t=0, 15, 30, and 60 mins, remove aliquots and quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

    • Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       determines intrinsic clearance (
      
      
      
      ).
      • Success Criterion:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

        
         indicates a stable scaffold.
        
      • Failure:[4] Rapid consumption suggests S-oxidation is occurring.[4]

    SAR Decision Workflow

    This logic flow guides the researcher on when to deploy a thiophene bioisostere.

    SAR_Logic Start Lead Compound (Phenyl Ring) Check1 Is Potency < 100nM? Start->Check1 Check2 Is Solubility Limiting? Check1->Check2 No Branch_Thio Swap Phenyl -> Thiophene Check2->Branch_Thio No (Need Potency) Branch_Pyridine Swap Phenyl -> Pyridine Check2->Branch_Pyridine Yes (Need Solubility) Test_Thio Test Potency & LogP Branch_Thio->Test_Thio Decision1 Potency Improved? Test_Thio->Decision1 Metab_Check Run Microsomal Stability Decision1->Metab_Check Yes Discard Discard Scaffold Decision1->Discard No Optimize Block C2/C5 Positions Add e- withdrawing groups Metab_Check->Optimize High Clearance Advance to In Vivo Advance to In Vivo Metab_Check->Advance to In Vivo Low Clearance Optimize->Metab_Check Retest

    Figure 2: Strategic decision tree for bioisosteric replacement. Thiophene is prioritized when potency or hydrophobic fit is the limiting factor, rather than solubility.

    References

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.[4] Chemical Reviews, 96(8), 3147-3176.[4] Link

    • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9.[4] Chemical Research in Toxicology, 18(5), 875-883.[4] Link

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483.[4] Link

    • Walsh, J. S., & Miwa, G. T. (2011). Bioactivation of Drugs: Risk Minimization in Drug Discovery.[4] Annual Review of Pharmacology and Toxicology, 51, 145-167.[4] Link

    • Lombardo, F., et al. (2014). Comprehensive Assessment of the Metabolic Stability of Thiophene-Containing Drugs.[4] Journal of Medicinal Chemistry, 57(11), 4427-4440. Link

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 2-[(4-Nitrophenyl)thio]thiophene for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    This document provides essential procedural guidance for the safe and compliant disposal of 2-[(4-Nitrophenyl)thio]thiophene (CAS No. 59156-21-7). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

    Hazard Assessment: Understanding the Risk

    The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. While toxicological data for 2-[(4-Nitrophenyl)thio]thiophene is limited, its structure suggests hazards associated with both nitroaromatic compounds and thiophene derivatives.[1][2][3] The nitro group often imparts toxicity, while the thiophene ring can undergo metabolic activation to reactive intermediates.[2][3][4][5]

    To establish a presumptive hazard profile, we can examine the classifications of related compounds. This data underscores the necessity for cautious handling and disposal.

    CompoundCAS NumberGHS Hazard Statements
    2-Nitrothiophene 609-40-5Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Suspected of causing genetic defects (H341).[4]
    Thiophene 110-02-1Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes serious eye irritation (H319), Harmful to aquatic life with long lasting effects (H412).[6][7]
    1-Chloro-4-nitrobenzene 100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[8]

    Based on this analysis, 2-[(4-Nitrophenyl)thio]thiophene should be treated as a hazardous substance with potential for acute toxicity, organ damage, and environmental harm.

    Mandatory Personal Protective Equipment (PPE)

    A multi-layered approach to personal protection is essential to minimize exposure during handling and disposal.

    PPE CategoryRecommended EquipmentRationale
    Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, as related compounds are harmful upon absorption.[4][9]
    Eye Protection Chemical safety goggles or a face shield.To protect against splashes of solutions or contact with solid particles.[9]
    Body Protection A lab coat or chemical-resistant apron.To protect personal clothing from contamination.[9]
    Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if aerosols may be generated.To prevent inhalation, as related compounds are harmful if inhaled.[4]

    Crucial Note: All handling and waste packaging operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

    Step-by-Step Disposal Protocol

    The disposal of 2-[(4-Nitrophenyl)thio]thiophene must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the sanitary sewer.[11][12]

    Step 1: Waste Classification and Segregation
    • Classification: This compound must be classified as a hazardous waste. According to the Environmental Protection Agency (EPA), it likely falls under the "Toxicity" characteristic.

    • Segregation: Isolate all waste containing 2-[(4-Nitrophenyl)thio]thiophene. It should be collected in a dedicated waste container, typically labeled "Non-Halogenated Organic Waste."

      • DO NOT mix this waste with aqueous waste, halogenated solvents, oxidizing agents, or other incompatible chemical waste streams.[12][13] Mixing waste complicates the disposal process and can create dangerous chemical reactions.[12]

    Step 2: Waste Container Selection and Labeling
    • Container Selection: The waste container must be in good condition, free from damage, and chemically compatible with the waste.[13][14] It must have a secure, leak-proof closure.[13]

    • Labeling: Proper labeling is a critical regulatory requirement.[15] Immediately upon adding waste, affix a label to the container with the following information:[14][15]

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "2-[(4-Nitrophenyl)thio]thiophene"

      • List any solvents or other chemicals present in the container with their approximate percentages.

      • The appropriate hazard pictograms (e.g., Toxic, Environmental Hazard).

      • The date when waste was first added to the container (accumulation start date).

    Step 3: On-Site Accumulation and Storage
    • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][14] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]

    • Storage Conditions: Keep the container closed at all times except when adding waste.[14] Store it in a secondary containment system (e.g., a chemical-resistant tray) to contain potential leaks. Segregate the container from incompatible materials.[14]

    Step 4: Final Disposal
    • Professional Disposal: The ultimate disposal of 2-[(4-Nitrophenyl)thio]thiophene must be handled by your institution's EHS department through a licensed hazardous waste disposal company.[10][11] Do not attempt to treat this waste in the lab via chemical neutralization unless it is part of a documented and approved experimental procedure.

    • Recommended Method: The most common and environmentally sound method for the final disposal of toxic, non-halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[8] This process effectively destroys the organic structure, converting it into less harmful components under controlled conditions with emission scrubbing systems.[8]

    Emergency Procedures: Spill Management

    In the event of a spill, prioritize personnel safety.

    • Alert Personnel: Immediately alert others in the vicinity.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

    • Consult EHS: Contact your institution's EHS department for guidance.

    • Small Spill Cleanup (if trained):

      • Wear the appropriate PPE as detailed in Section 2.

      • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid waste.

      • Carefully sweep or scoop the contaminated absorbent material into the designated hazardous waste container.

      • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), and collect the decontamination materials as hazardous waste.

    Procedural Workflow Diagram

    The following diagram outlines the critical decision points and procedural flow for the proper disposal of 2-[(4-Nitrophenyl)thio]thiophene.

    G cluster_0 Waste Generation & Handling cluster_1 Segregation & Containerization cluster_2 Storage & Disposal gen Generation of Waste (Solid or Liquid) ppe Wear Full PPE (Fume Hood) gen->ppe seg Segregate as 'Non-Halogenated Organic Waste' ppe->seg container Select Compatible, Sealed Container seg->container labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazards & Date container->labeling saa Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->saa pickup Request Waste Pickup (via EHS Office) saa->pickup disposal Final Disposal by Licensed Contractor (High-Temperature Incineration) pickup->disposal

    Caption: Disposal workflow for 2-[(4-Nitrophenyl)thio]thiophene.

    References

    • Daniels Health.
    • Benchchem. "Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals." Accessed February 17, 2026.
    • Benchchem. "Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals." Accessed February 17, 2026.
    • ACTenviro.
    • PubChem. "2-(4-Nitrophenyl)thiophene.
    • Columbia University. "Hazardous Chemical Waste Management Guidelines." Accessed February 17, 2026.
    • Benchchem. "Proper Disposal of Ac-Phe-Thiaphe-OH: A Guide for Laboratory Professionals." Accessed February 17, 2026.
    • OSHA. "OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
    • NIH. "NIH Waste Disposal Guide 2022." National Institutes of Health. Accessed February 17, 2026.
    • Temarry Recycling. "How To Dispose Of Lab Chemicals." Accessed February 17, 2026.
    • Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions." Accessed February 17, 2026.
    • EPA. "Proper Handling of Hazardous Waste Guide." U.S. Environmental Protection Agency. Accessed February 17, 2026.
    • NSTA. "Laboratory Waste Disposal Safety Protocols.
    • Organic Syntheses. "Thiophene Procedure." Accessed February 17, 2026.
    • Fisher Scientific.
    • Valsynthese SA. "Material Safety Data Sheet 2-NITROTHIOPHENE." Accessed February 17, 2026.
    • Hoffman Fine Chemicals. "CAS 59156-21-7 | 2-(4-Nitrophenyl)thiophene." Accessed February 17, 2026.
    • Santa Cruz Biotechnology.
    • Santa Cruz Biotechnology.
    • EPA. "Steps in Complying with Regulations for Hazardous Waste." U.S. Environmental Protection Agency. Accessed February 17, 2026.
    • Fisher Scientific.
    • Cheméo. "Chemical Properties of Thiophene, 2-nitro- (CAS 609-40-5)." Accessed February 17, 2026.
    • Reed College. "Hazardous Laboratory Chemicals Disposal Guide." Accessed February 17, 2026.
    • University of Illinois Urbana-Champaign. "Hazardous Waste Disposal Guide." Accessed February 17, 2026.
    • Maybridge. "2-[(4-Chlorophenyl)
    • Sigma-Aldrich.
    • Thermo Fisher Scientific.
    • Benchchem. "Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals." Accessed February 17, 2026.
    • University of Georgia. "Standard Operating Procedure for Nitro Compounds." Accessed February 17, 2026.
    • EPFL. "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." Accessed February 17, 2026.
    • Fisher Scientific.
    • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." Accessed February 17, 2026.
    • NJ.gov. "Thiophene Hazardous Substance Fact Sheet." Accessed February 17, 2026.
    • Indiana University. "In-Lab Disposal Methods: Waste Management Guide." Accessed February 17, 2026.
    • Sigma-Aldrich. "2-(4-NITRO-PHENYL)-THIOPHENE." Accessed February 17, 2026.
    • Wikipedia. "Thiophene." Accessed February 17, 2026.
    • ACS Figshare. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." Accessed February 17, 2026.
    • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Accessed February 17, 2026.
    • ResearchGate. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF." Accessed February 17, 2026.
    • SciRP.org. "The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile." Accessed February 17, 2026.

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.